4-Bromo-2,1,3-benzothiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKBVPGDKGABHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353039 | |
| Record name | 4-Bromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22034-13-5 | |
| Record name | 4-Bromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-2,1,3-BENZOTHIADIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2,1,3-benzothiadiazole, a key building block in the development of novel pharmaceuticals and organic electronic materials. This document details the prevalent synthetic methodologies, including the preparation of the 2,1,3-benzothiadiazole precursor and its subsequent selective bromination. Experimental protocols are provided with quantitative data summarized for clarity.
Introduction
This compound is a crucial intermediate due to the versatile reactivity of the bromine substituent, which allows for further molecular elaboration through various cross-coupling reactions. Its synthesis is a critical first step in the creation of more complex molecules with applications in medicinal chemistry and materials science. This guide will focus on the most established and reliable synthetic routes.
Synthesis of the 2,1,3-Benzothiadiazole Core
The precursor, 2,1,3-benzothiadiazole, is commonly synthesized from o-phenylenediamine. This initial step is foundational for the subsequent bromination.
Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole from o-Phenylenediamine
A widely used method involves the reaction of o-phenylenediamine with thionyl chloride.
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as toluene.
-
Slowly add thionyl chloride to the solution, typically over a period of time to control the reaction rate and temperature.
-
The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
-
Upon completion, the reaction is worked up to isolate the 2,1,3-benzothiadiazole product.
A visual representation of this synthetic step is provided below.
Caption: Synthesis of 2,1,3-benzothiadiazole from o-phenylenediamine.
Bromination of 2,1,3-Benzothiadiazole
The selective mono-bromination of 2,1,3-benzothiadiazole at the 4-position is the key step to obtaining the target compound. The most common and well-documented method utilizes bromine in the presence of hydrobromic acid.
Reaction Mechanism and Selectivity
The bromination of 2,1,3-benzothiadiazole is an electrophilic aromatic substitution. The reaction proceeds preferentially at the 4- and 7-positions.[1] By controlling the stoichiometry of the reactants, selective mono-bromination can be achieved.
Caption: Simplified mechanism of the bromination of 2,1,3-benzothiadiazole.
Experimental Protocol: Synthesis of this compound
The following protocol is a widely cited and effective method for the synthesis of this compound.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2,1,3-Benzothiadiazole | 136.18 | 25.0 g | 183.7 |
| 48% Hydrobromic Acid | - | 150 mL | - |
| Bromine | 159.81 | 8.5 mL | 165.4 |
| Dichloromethane | - | 200 mL | - |
| Aqueous Sodium Sulfate | - | 100 mL | - |
| Saturated Aqueous Sodium Bicarbonate | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Hexane | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add 25.0 g (183.7 mmol) of 2,1,3-benzothiadiazole and 150 mL of 48% hydrobromic acid solution.[2]
-
Heat the mixture to 100 °C.[2]
-
Slowly add 8.5 mL (165.4 mmol) of bromine to the heated mixture.[2]
-
Maintain the reaction at 100 °C with stirring for 9 hours.[2]
-
After the reaction period, allow the mixture to cool to room temperature.[2]
-
Add 200 mL of dichloromethane to dissolve the precipitated solid, followed by 100 mL of aqueous sodium sulfate.[2]
-
Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[2]
Purification
Purification is crucial to separate the desired mono-brominated product from the di-brominated byproduct (4,7-dibromo-2,1,3-benzothiadiazole) and any unreacted starting material.
Purification Protocol:
-
Suspend the crude product in 200 mL of a hexane/ethyl acetate (4:1, v/v) mixed solvent.[2]
-
Filter the mixture to remove the insoluble 4,7-dibromo-2,1,3-benzothiadiazole.[2]
-
Concentrate the filtrate and resuspend the solid in 200 mL of hexane.[2]
-
Filter to collect the solid, yielding a portion of the this compound.[2]
-
The filtrate can be further concentrated and purified by column chromatography using a hexane/ethyl acetate (97:3, v/v) eluent to afford more of the desired product.[2]
A total yield of 49% (19.2 g) has been reported for this procedure.[2]
Caption: Workflow for the purification of this compound.
Alternative Bromination Methods
While the bromine/hydrobromic acid method is prevalent, other brominating agents have been explored. N-bromosuccinimide (NBS) is a common alternative, though its use for the synthesis of this compound can be challenging in terms of selectivity.[3]
Reports suggest that bromination with NBS in the presence of a strong acid like concentrated sulfuric acid can be effective, but often leads to the formation of the di-brominated product, 4,7-dibromo-2,1,3-benzothiadiazole.[3][4] Achieving selective mono-bromination with NBS typically requires careful control of reaction conditions and may result in lower yields of the desired product.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₆H₃BrN₂S |
| Molecular Weight | 215.07 g/mol |
| CAS Number | 22034-13-5 |
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis should be employed for full characterization.
Conclusion
The synthesis of this compound is a well-established process, with the bromination of 2,1,3-benzothiadiazole using bromine in hydrobromic acid being the most reliable and high-yielding method. Careful control of the reaction conditions and a systematic purification procedure are essential to obtain the pure mono-brominated product. This guide provides the necessary details for researchers to successfully synthesize this important chemical intermediate for their ongoing research and development endeavors.
References
4-Bromo-2,1,3-benzothiadiazole: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Bromo-2,1,3-benzothiadiazole is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of functional materials and molecules.[1] Its structure consists of a benzothiadiazole core with a bromine atom substituted at the 4-position.[1] This substitution makes it a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.[2][3] The electron-deficient nature of the 2,1,3-benzothiadiazole (BTD) ring system, combined with the reactivity of the carbon-bromine bond, makes this compound highly valuable in the fields of medicinal chemistry, materials science, and organic electronics.[4] Derivatives of the BTD core are explored for their potential as therapeutic agents, fluorescent probes, and components in organic photovoltaic devices.[4][5]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| CAS Number | 22034-13-5 | [6][7] |
| Molecular Formula | C₆H₃BrN₂S | [6][7][8] |
| Molecular Weight | 215.07 g/mol | [6][7][8] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥95% - ≥97% (Typical commercial grades) | [8] |
| pKa | -1.02 ± 0.45 (Predicted) | [1] |
| Solubility | Sparingly soluble in water | [1] |
| InChI | 1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | [7] |
| InChI Key | KYKBVPGDKGABHY-UHFFFAOYSA-N | [7] |
| SMILES | C1=CC2=NSN=C2C(=C1)Br | [7] |
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and purification of this compound. The following protocols are based on established literature procedures.
Synthesis via Bromination of 2,1,3-Benzothiadiazole[2][6]
This protocol describes a common method for the direct bromination of the 2,1,3-benzothiadiazole core.
Materials:
-
2,1,3-Benzothiadiazole (183.7 mmol, 25.0 g)
-
48% Hydrobromic acid (150 mL)
-
Bromine (165.4 mmol, 8.5 mL)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium sulfate solution
-
Hexane
-
Ethyl acetate
Procedure:
-
A round-bottomed flask is charged with 2,1,3-benzothiadiazole and 48% hydrobromic acid.
-
The mixture is heated to 100 °C with stirring.
-
Bromine is added slowly to the heated mixture.
-
The reaction is maintained at 100 °C for 9 hours.
-
After cooling to room temperature, 200 mL of dichloromethane is added to dissolve the precipitated solid, followed by 100 mL of aqueous sodium sulfate.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[6]
Purification:
-
The crude product is suspended in a hexane/ethyl acetate (4:1, v/v) mixture to remove the insoluble by-product, 4,7-dibromo-2,1,3-benzothiadiazole, by filtration.[2][6]
-
The filtrate is concentrated, and the resulting solid is resuspended in hexane and collected by filtration.[2][6]
-
Further purification of the filtrate can be achieved by column chromatography using a hexane/ethyl acetate (97:3, v/v) eluent to afford additional product.[2][6]
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reactivity and Applications
This compound is primarily utilized as a versatile intermediate in organic synthesis, owing to the reactivity of its C-Br bond. It is a key precursor for creating more complex molecules with tailored electronic and photophysical properties.
Palladium-Catalyzed Cross-Coupling Reactions
The compound readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-N bonds.[3][4] These reactions allow for the introduction of diverse functional groups onto the benzothiadiazole core.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[2][3]
-
Heck Coupling: Reaction with alkenes.[3]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[3]
These transformations are instrumental in synthesizing materials for organic electronics, such as polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[5][9]
Caption: Reactivity of this compound in cross-coupling reactions.
Applications in Drug Discovery and Agrochemicals
The 2,1,3-benzothiadiazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[4] Derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] While specific biological pathways for this compound itself are not extensively detailed, its derivatives are known to modulate key signaling pathways such as JAK/STAT3 and PI3K/AKT.[4] Furthermore, brominated benzothiadiazoles serve as intermediates in the preparation of novel herbicides.[12]
Safety and Handling
This compound requires careful handling due to its potential hazards.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[13]
-
Stability: Stable under normal conditions.[13]
-
Incompatibilities: Incompatible with strong oxidizing agents.[13]
-
Hazardous Decomposition Products: Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen halides.[13]
Disclaimer: This guide is for informational purposes only. Always consult the Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 22034-13-5 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C6H3BrN2S | CID 736492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Bromo-2,1,3-benzothiadiazole (CAS: 22034-13-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,1,3-benzothiadiazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the fusion of an electron-withdrawing thiadiazole ring with a benzene moiety, make it a valuable precursor in the fields of materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₆H₃BrN₂S.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22034-13-5 | |
| Molecular Formula | C₆H₃BrN₂S | |
| Molecular Weight | 215.07 g/mol | |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 80 °C | [2] |
| Boiling Point | 272.2 °C at 760 mmHg | [2] |
| SMILES | Brc1cccc2nsnc12 | |
| InChI Key | KYKBVPGDKGABHY-UHFFFAOYSA-N |
Synthesis
The most common synthetic route to this compound involves the direct bromination of 2,1,3-benzothiadiazole.
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
2,1,3-Benzothiadiazole
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, add 2,1,3-benzothiadiazole (1.0 eq) and 48% hydrobromic acid.
-
Heat the mixture to 100 °C.
-
Slowly add bromine (0.9 eq) to the reaction mixture.
-
Maintain the reaction at 100 °C with stirring for 9 hours.
-
After cooling to room temperature, add dichloromethane to dissolve the precipitated solid.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Suspend the crude product in a hexane/ethyl acetate (4:1, v/v) mixture and filter to remove the insoluble by-product, 4,7-dibromo-2,1,3-benzothiadiazole.
-
Concentrate the filtrate and purify by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford pure this compound.
Yield: Approximately 49%.[3]
References
Spectroscopic Analysis of 4-Bromo-2,1,3-benzothiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Bromo-2,1,3-benzothiadiazole, a key heterocyclic building block in the development of novel pharmaceuticals and organic electronic materials. A comprehensive understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological systems.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, compiled from available literature and spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.8 - 8.0 | Doublet of doublets | J ≈ 8.0, 1.0 | H-7 |
| ~ 7.6 - 7.7 | Triplet | J ≈ 8.0 | H-6 |
| ~ 7.4 - 7.5 | Doublet of doublets | J ≈ 8.0, 1.0 | H-5 |
Note: Predicted values are based on the analysis of related benzothiadiazole derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154 | C-7a |
| ~ 153 | C-3a |
| ~ 130 | C-6 |
| ~ 129 | C-5 |
| ~ 125 | C-7 |
| ~ 110 | C-4 |
Note: Predicted values are based on the analysis of related benzothiadiazole derivatives and general principles of ¹³C NMR spectroscopy.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups and vibrational modes within the molecule. The spectrum of this compound is characterized by absorptions corresponding to the aromatic C-H and C=C stretching, as well as vibrations of the thiadiazole ring and the C-Br bond.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H Stretch |
| 1600 - 1450 | Aromatic C=C Stretch |
| 1400 - 1200 | C-N and N-S Stretching |
| 850 - 750 | C-H Out-of-plane Bending |
| 700 - 500 | C-Br Stretch |
Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. 2,1,3-Benzothiadiazole and its derivatives are known to exhibit characteristic absorption bands in the UV and visible regions, which are sensitive to substitution and the solvent environment.[5][6][7]
Table 4: UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Dichloromethane | ~330-350 | Not explicitly reported |
| Dimethylformamide | ~340-360 | Not explicitly reported |
Note: The position of the maximum absorption (λmax) can shift depending on the polarity of the solvent (solvatochromism). The values presented are typical for benzothiadiazole derivatives.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[8][9]
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 214/216 | [M]⁺ (Molecular ion) |
| 186/188 | [M - N₂]⁺ |
| 107 | [M - Br]⁺ |
| 78 | [C₆H₄]⁺ |
Note: The fragmentation pattern can vary depending on the ionization method used.[10][11][12]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[13]
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range for aromatic and heterocyclic carbons (e.g., 0-160 ppm).
-
Use a sufficient number of scans for adequate signal-to-noise (typically 1024 or more).
-
Process the spectrum similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak.[14]
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups and vibrational modes.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove moisture.
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane, DMF) at a known concentration (e.g., 1 mM).
-
Prepare a dilute solution (e.g., 10-50 µM) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
The instrument will automatically correct for the solvent absorption.[15][16]
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Procedure (Electron Ionization - GC/MS):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Inject the solution into a gas chromatograph (GC) coupled to the mass spectrometer. The GC will separate the compound from any impurities before it enters the ion source.
-
-
Ionization and Analysis:
-
In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion.
-
-
Data Interpretation:
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis and a general synthesis pathway for this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: General synthesis pathway for this compound.[1]
This guide provides a foundational understanding of the spectroscopic properties of this compound. For researchers and professionals in drug development and materials science, this information is essential for quality control, reaction monitoring, and the rational design of new functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR spectrum [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. as.uky.edu [as.uky.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 14. diva-portal.org [diva-portal.org]
- 15. Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciforum.net [sciforum.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,1,3-benzothiadiazole, a key heterocyclic compound in the development of pharmaceuticals and advanced materials. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and the elucidation of its role in molecular interactions.
Molecular Structure and Proton Environment
This compound possesses a bicyclic heteroaromatic structure. The bromine substituent at the 4-position desymmetrizes the benzene ring, resulting in three distinct aromatic protons: H-5, H-6, and H-7. The electron-withdrawing nature of both the thiadiazole ring and the bromine atom significantly influences the chemical environment of these protons, leading to a characteristic ¹H NMR spectrum.
Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~ 8.0 - 8.2 | Doublet of doublets (dd) | J(H7-H6) ≈ 7-9, J(H7-H5) ≈ 1-2 | 1H |
| H-5 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | J(H5-H6) ≈ 7-9, J(H5-H7) ≈ 1-2 | 1H |
| H-6 | ~ 7.4 - 7.6 | Triplet of doublets (td) or Triplet (t) | J(H6-H5) ≈ 7-9, J(H6-H7) ≈ 7-9 | 1H |
Disclaimer: The data presented in this table is a theoretical prediction based on analogous structures and fundamental NMR principles. Actual experimental values may vary.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a generalized, robust methodology for obtaining a high-resolution ¹H NMR spectrum of this compound.
3.1. Materials and Equipment
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials for sample preparation
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
3.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer frequency to the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate the signals to determine the relative number of protons.
Visualization of Molecular Structure and Proton Coupling
The following diagrams illustrate the chemical structure and the key through-bond coupling interactions between the aromatic protons of this compound.
Caption: Chemical structure of this compound.
Caption: Predicted proton-proton coupling in this compound.
An In-depth Technical Guide on 4-Bromo-2,1,3-benzothiadiazole: Synthesis, Characterization, and Structural Insights
Abstract
This technical guide offers a comprehensive overview of 4-Bromo-2,1,3-benzothiadiazole, a key heterocyclic intermediate in the development of functional materials for organic electronics and pharmaceuticals. The document details established experimental protocols for its synthesis and purification. While a definitive, publicly available crystal structure for this compound could not be located in a review of current literature, this guide describes the standard methodologies for its structural characterization. The known physical and chemical properties are presented, providing a valuable resource for researchers, scientists, and professionals in drug development and materials science.
Introduction
The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-accepting moiety that has been extensively incorporated into a wide array of functional organic materials. Its unique electronic properties, rigid planar structure, and good photochemical stability make it a privileged building block for molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The strategic functionalization of the BTD core, particularly with halogen atoms, provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the fine-tuning of molecular and material properties. This compound serves as a crucial mono-brominated intermediate, allowing for the synthesis of asymmetrically substituted BTD derivatives.
Molecular Structure and Properties
This compound is a solid, crystalline compound at room temperature. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₃BrN₂S |
| Molecular Weight | 215.07 g/mol |
| CAS Number | 22034-13-5 |
| Appearance | White to light yellow crystalline powder.[1] |
| Melting Point | 80 °C |
| SMILES | Brc1cccc2nsnc12 |
| InChI Key | KYKBVPGDKGABHY-UHFFFAOYSA-N |
Experimental Protocols
The synthesis and purification of this compound are well-documented, with the most common route involving the direct bromination of the parent 2,1,3-benzothiadiazole.
Synthesis from 2,1,3-benzothiadiazole
A widely adopted procedure for the synthesis of this compound involves the electrophilic bromination of 2,1,3-benzothiadiazole using bromine in a hydrobromic acid solution.[2]
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, 25.0 g (183.7 mmol) of 2,1,3-benzothiadiazole is combined with 150 mL of 48% hydrobromic acid.[2]
-
The mixture is heated to 100 °C with stirring.
-
Slowly, 8.5 mL (165.4 mmol) of bromine is added to the heated mixture.[2]
-
The reaction is maintained at 100 °C with continuous stirring for 9 hours.[2]
-
After the reaction period, the mixture is allowed to cool to room temperature.
-
To dissolve the precipitated solid, 200 mL of dichloromethane is added, followed by 100 mL of an aqueous sodium sulfate solution.[2]
-
The organic layer is separated, washed with a saturated aqueous sodium bicarbonate solution, and dried over anhydrous sodium sulfate.[2]
-
The solvent is removed under reduced pressure to yield the crude product.[2]
Purification:
-
The crude product is suspended in 200 mL of a hexane/ethyl acetate (4:1, v/v) mixture and filtered to remove the insoluble by-product, 4,7-dibromo-2,1,3-benzothiadiazole.[2]
-
The filtrate is concentrated, and the resulting solid is resuspended in 200 mL of hexane and filtered to collect 11.2 g of this compound.[2]
-
The filtrate can be further concentrated and purified by column chromatography on silica gel using a hexane/ethyl acetate (97:3, v/v) eluent to afford an additional 8.0 g of the product.[2]
-
This procedure yields a total of 19.2 g (89.3 mmol) of this compound.[2]
Crystal Structure and Molecular Packing
As of this writing, a detailed single-crystal X-ray diffraction study providing specific quantitative data (unit cell parameters, bond lengths, and angles) for this compound is not available in the peer-reviewed literature. However, the general workflow for such a determination is well-established and would be the definitive method for elucidating its solid-state structure.
General Workflow for Crystal Structure Determination
The determination of the crystal structure for a compound like this compound follows a standard experimental pipeline.
References
A Comprehensive Technical Guide to 4-Bromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-2,1,3-benzothiadiazole, a key heterocyclic intermediate. Its unique electronic properties make it a valuable building block in the fields of medicinal chemistry, materials science, and diagnostics. This document details its core molecular data, synthesis protocols, and applications in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions.
Core Molecular Data
This compound is a halogenated derivative of the benzothiadiazole scaffold. The electron-withdrawing nature of the thiadiazole ring system significantly influences the reactivity of the fused benzene ring, making this compound a versatile precursor for further functionalization.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₆H₃BrN₂S | [2][3][4][5] |
| Molecular Weight | 215.07 g/mol | [2][3][4][5] |
| CAS Number | 22034-13-5 | [2][3] |
| Appearance | White to light yellow crystalline powder | [6] |
| Canonical SMILES | C1=CC2=NSN=C2C(=C1)Br | [6] |
| InChI Key | KYKBVPGDKGABHY-UHFFFAOYSA-N | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in cross-coupling reactions.
A common and effective method for the synthesis of this compound involves the direct bromination of 2,1,3-benzothiadiazole using bromine in a hydrobromic acid solution.[3][4]
Materials:
-
2,1,3-benzothiadiazole
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 25.0 g (183.7 mmol) of 2,1,3-benzothiadiazole with 150 mL of 48% hydrobromic acid.[3][4]
-
Slowly add 8.5 mL (165.4 mmol) of bromine to the heated mixture.[3][4]
-
Maintain the reaction at 100 °C with continuous stirring for 9 hours.[3][4]
-
After the reaction period, allow the mixture to cool to room temperature.[3][4]
-
Add 200 mL of dichloromethane to dissolve the precipitated solid, followed by 100 mL of aqueous sodium sulfate.[3]
-
Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate, and dry it over anhydrous sodium sulfate.[3]
-
Concentrate the solution under reduced pressure to obtain the crude product.[3]
Purification:
-
Suspend the crude product in 200 mL of a hexane/ethyl acetate (4:1, v/v) mixture and filter to remove the insoluble 4,7-dibromo-2,1,3-benzothiadiazole by-product.[3][4]
-
Concentrate the filtrate and resuspend the resulting solid in 200 mL of hexane.[3][4]
-
Collect the solid by filtration to yield a portion of the desired product.[3][4]
-
Further purify the filtrate by column chromatography on silica gel, using a hexane/ethyl acetate (97:3, v/v) eluent system to obtain additional product.[3][4]
Caption: Synthesis and purification workflow.
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction facilitates the formation of a carbon-carbon bond between the benzothiadiazole core and a terminal alkyne, enabling the synthesis of complex conjugated molecules for applications in materials science and medicinal chemistry.[7]
General Protocol:
-
Materials:
-
This compound derivative
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the this compound derivative, palladium catalyst, and copper(I) iodide.[7]
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[7]
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C).[7]
-
Monitor the reaction progress using TLC or LC-MS.[7]
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the mixture with water or saturated aqueous ammonium chloride to remove salts.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.[7]
-
Reaction Mechanism Visualization
The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and copper catalysts. The key steps are the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide, and concluding with reductive elimination to yield the final product and regenerate the catalyst.[7]
Caption: The catalytic cycle of the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H3BrN2S | CID 736492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 22034-13-5 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. guidechem.com [guidechem.com]
- 7. benchchem.com [benchchem.com]
Physical properties of 4-Bromo-2,1,3-benzothiadiazole
An In-depth Technical Guide on the Physical Properties of 4-Bromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key building block in the synthesis of functional organic materials. This document consolidates essential data, outlines detailed experimental protocols, and presents logical workflows to support research and development activities.
Core Physical and Chemical Properties
This compound is a heterocyclic compound frequently utilized in the fields of materials science and organic chemistry.[1] Its unique electronic properties make it a valuable precursor for synthesizing materials used in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.[2][3]
Data Summary
The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrN₂S | [4][5] |
| Molecular Weight | 215.07 g/mol | [4][5][6] |
| CAS Number | 22034-13-5 | [4][5] |
| Appearance | White to off-white solid; White to light yellow crystalline powder | [1][7] |
| Melting Point | 80 °C | [7][8][9] |
| Boiling Point | 272.2 °C at 760 mmHg | [7][8][10] |
| Density | 1.859 g/cm³ (Predicted: 1.859 ± 0.06 g/cm³) | [7][8] |
| Solubility | Sparingly soluble in water | [1] |
| Vapor Pressure | 0.0103 mmHg at 25°C | [8] |
| Flash Point | 118.4 °C | [8][10] |
| Refractive Index | 1.733 | [8] |
| pKa | -1.02 ± 0.45 (Predicted) | [1][7] |
| Storage Temperature | 2-8°C | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for subsequent applications.
Protocol 1: Synthesis from 2,1,3-Benzothiadiazole
This protocol details a common method for the bromination of 2,1,3-benzothiadiazole.[4][7]
Materials:
-
2,1,3-benzothiadiazole
-
48% Hydrobromic acid solution
-
Bromine
-
Dichloromethane
-
Aqueous sodium sulfate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, add 25.0 g (183.7 mmol) of 2,1,3-benzothiadiazole and 150 mL of 48% hydrobromic acid solution.[4]
-
Bromination: Heat the mixture to 100 °C. Slowly add 8.5 mL (165.4 mmol) of bromine. Maintain the reaction at 100 °C with stirring for 9 hours.[4]
-
Cooling and Extraction: After 9 hours, cool the reaction to room temperature. Add 200 mL of dichloromethane to dissolve the precipitated solid, followed by 100 mL of aqueous sodium sulfate.[4]
-
Workup: Separate the organic layer. Wash it with a saturated aqueous sodium bicarbonate solution, and then dry it over anhydrous sodium sulfate.[4][7]
-
Concentration: Remove the solvent by concentration under reduced pressure to obtain the crude product.[4]
-
Purification:
-
Suspend the crude product in 200 mL of a hexane/ethyl acetate (4:1, v/v) mixed solvent.
-
Filter the suspension to remove the insoluble by-product, 4,7-dibromo-2,1,3-benzothiadiazole.[7]
-
Concentrate the filtrate and re-suspend the resulting solid in 200 mL of hexane.
-
Collect the solid by filtration to yield a portion of the product.[4]
-
Further concentrate the filtrate and purify by column chromatography using hexane/ethyl acetate (97:3, v/v) as the eluent to obtain additional product.[4][7]
-
Visualizations: Workflows and Applications
Diagrams created using Graphviz illustrate key processes involving this compound.
Caption: Synthesis and purification workflow for this compound.
Caption: Role as a building block in Suzuki-Miyaura cross-coupling reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C6H3BrN2S | CID 736492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 22034-13-5 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chemwhat.com [chemwhat.com]
- 10. echemi.com [echemi.com]
The Electron-Accepting Character of 4-Bromo-2,1,3-benzothiadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron-accepting properties of 4-bromo-2,1,3-benzothiadiazole and its derivatives. The 2,1,3-benzothiadiazole (BTD) core is a well-established electron-deficient moiety widely utilized in the design of functional organic materials. The introduction of a bromine atom at the 4-position not only enhances its electron-accepting nature but also provides a versatile handle for further functionalization through various cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules, making them promising candidates for applications in organic electronics, chemosensors, and medicinal chemistry.
Core Concepts: The Electron-Deficient Nature of the Benzothiadiazole Ring
The inherent electron-accepting property of the 2,1,3-benzothiadiazole unit stems from the presence of the electron-withdrawing thiadiazole ring fused to a benzene ring. This fusion leads to a lower energy Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of electrons. The introduction of a bromine atom, an electronegative halogen, at the 4-position further lowers the LUMO energy level, thereby enhancing the electron-accepting capability of the molecule.
Data Presentation: Electrochemical and Photophysical Properties
The electron-accepting properties of this compound derivatives can be quantified through electrochemical and photophysical measurements. Cyclic voltammetry is a key technique used to determine the reduction potentials and estimate the LUMO energy levels. The following tables summarize the key data for a selection of 4-substituted-2,1,3-benzothiadiazole derivatives.
Table 1: Electrochemical Properties of 4-Aryl-2,1,3-benzothiadiazole Derivatives
| Derivative | Reduction Potential (E_red, V vs. Fc/Fc+) | LUMO Level (eV) | Reference |
| 4-(p-Methoxyphenyl)-2,1,3-benzothiadiazole | -2.18 | -2.62 | [1] |
| 4-Phenyl-2,1,3-benzothiadiazole | -2.10 | -2.70 | [1] |
| 4-(p-Chlorophenyl)-2,1,3-benzothiadiazole | -2.05 | -2.75 | [1] |
| 4-(p-Nitrophenyl)-2,1,3-benzothiadiazole | -1.75 | -3.05 | [1] |
Table 2: Electrochemical and Photophysical Properties of 4-Ethynyl-2,1,3-benzothiadiazole Derivatives
| Derivative | Reduction Potential (E_red, V vs. Fc/Fc+) | LUMO Level (eV) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |
| 4-(Phenylethynyl)-2,1,3-benzothiadiazole | -1.98 | -2.82 | 385 | 520 | [1] |
| 4-((4-Methoxyphenyl)ethynyl)-2,1,3-benzothiadiazole | -2.03 | -2.77 | 405 | 545 | [1] |
| 4-((4-Nitrophenyl)ethynyl)-2,1,3-benzothiadiazole | -1.70 | -3.10 | 420 | 590 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound derivatives are crucial for reproducible research.
Synthesis of this compound
The parent compound, this compound, is typically synthesized by the bromination of 2,1,3-benzothiadiazole.
Materials:
-
2,1,3-Benzothiadiazole
-
Bromine (Br₂)
-
48% Hydrobromic acid (HBr)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2,1,3-benzothiadiazole and 48% hydrobromic acid is heated.
-
Bromine is added dropwise to the heated mixture.
-
The reaction is stirred at an elevated temperature for several hours.
-
After cooling to room temperature, the reaction mixture is diluted with dichloromethane.
-
The organic layer is washed with an aqueous solution of sodium sulfate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Synthesis of 4-Aryl-2,1,3-benzothiadiazole Derivatives via Suzuki Coupling
The Suzuki cross-coupling reaction is a versatile method for the C-C bond formation between this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
To a degassed solution of this compound and the arylboronic acid in the chosen solvent, the palladium catalyst and base are added.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the desired 4-aryl-2,1,3-benzothiadiazole derivative.
Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to determine the reduction potentials and estimate the LUMO energy levels of the synthesized derivatives.
Setup:
-
A three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
An electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane).
-
A potentiostat.
Procedure:
-
The sample is dissolved in the electrolyte solution.
-
The solution is purged with an inert gas (e.g., argon) to remove dissolved oxygen.
-
The potential is scanned from an initial value to a final value and then back to the initial value at a constant scan rate.
-
The resulting voltammogram (a plot of current vs. potential) is recorded.
-
The onset of the reduction peak is used to determine the reduction potential (E_red).
-
The LUMO energy level can be estimated using the following empirical formula, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard: LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]
Visualizations: Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the logical relationships between molecular structure and electron-accepting properties.
Caption: Synthetic workflow for 4-aryl-2,1,3-benzothiadiazole derivatives.
References
An In-depth Technical Guide to the Photophysical Properties of 4-Bromo-2,1,3-benzothiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 4-Bromo-2,1,3-benzothiadiazole and its derivatives. These compounds are of significant interest due to their versatile applications as fluorescent probes, in organic light-emitting diodes (OLEDs), and as components in phototheranostics. The inherent electron-deficient nature of the 2,1,3-benzothiadiazole (BTD) core, combined with the heavy atom effect of bromine, gives rise to unique and tunable optical and electronic characteristics.[1][2][3] This guide will delve into their synthesis, photophysical data, and the experimental protocols utilized for their characterization, providing a valuable resource for researchers in chemistry, materials science, and drug development.
Core Photophysical Properties
Derivatives of 2,1,3-benzothiadiazole are known for their high photostability, significant Stokes shifts, and solvatochromic properties.[3] The introduction of a bromine atom at the 4-position can influence intersystem crossing rates and provides a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the fine-tuning of their photophysical characteristics.[2][4]
The general structure of this compound features a bicyclic system with a fused benzene and thiadiazole ring. The bromine substituent is located on the benzene ring, adjacent to the thiadiazole moiety.
Data Presentation: Photophysical Properties of this compound Derivatives
The following table summarizes key photophysical data for a selection of this compound derivatives from the literature. This data highlights the impact of various substituents on their absorption and emission properties.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Reference |
| 4-(2-bromophenyl)-5,6-difluoro-2,1,3-benzothiadiazole | Chloroform | - | - | - | - | [5] |
| 4-(2-bromophenyl)-5,6-difluoro-7-bromo-2,1,3-benzothiadiazole | Chloroform | - | - | - | - | [5] |
| 4-methyl-7-(2-bromo)phenyl-2,1,3-benzothiadiazole | Chloroform | - | - | - | - | [5] |
| 4-methyl-7-(2-bromo-4-chloro)phenyl-2,1,3-benzothiadiazole | Chloroform | - | - | - | - | [5] |
| Indazole-benzothiadiazole derivative 2 | Dichloromethane | 400 | 530 | 0.92 | - | [6] |
| Indazole-benzothiadiazole derivative 3 | Dichloromethane | 410 | 551 | 0.96 | - | [6] |
| Indazole-benzothiadiazole derivative 4 | Dichloromethane | 430 | 584 | 0.77 | - | [6] |
Note: A hyphen (-) indicates data not available in the cited sources.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis and photophysical characterization of this compound compounds.
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 2,1,3-benzothiadiazole.[7]
Materials:
-
2,1,3-benzothiadiazole
-
48% Hydrobromic acid solution
-
Bromine
-
Dichloromethane
-
Aqueous sodium sulfate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, 2,1,3-benzothiadiazole is mixed with a 48% hydrobromic acid solution.[7]
-
The mixture is heated to 100 °C, and bromine is added slowly.[7]
-
The reaction is maintained at 100 °C with stirring for several hours and then cooled to room temperature.[7]
-
Dichloromethane is added to dissolve the precipitated solid, followed by washing with aqueous sodium sulfate and saturated aqueous sodium bicarbonate.[7]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[7]
-
The crude product is purified by suspension in a hexane/ethyl acetate mixture to remove the 4,7-dibromo-2,1,3-benzothiadiazole byproduct, followed by filtration and column chromatography.[7]
Photophysical Characterization
UV-Vis Absorption and Fluorescence Spectroscopy:
-
Instrumentation: A standard UV-Vis spectrophotometer and a fluorescence spectrometer are used.
-
Sample Preparation: Solutions of the compounds are prepared in spectroscopic grade solvents at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.[4]
-
Measurement: Absorption spectra are recorded to determine the wavelength of maximum absorption (λ_abs). Emission spectra are recorded by exciting the sample at or near its λ_abs to determine the wavelength of maximum emission (λ_em).
Fluorescence Quantum Yield (Φ_F) Determination: The relative method is commonly employed for determining the fluorescence quantum yield.[8][9]
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.[9]
-
Procedure:
-
Prepare a series of solutions of both the sample and a suitable standard (e.g., quinine sulfate, rhodamine 6G) with absorbances below 0.1 at the excitation wavelength in the same solvent.[9]
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission spectra.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²) where Φ_standard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[9]
-
Fluorescence Lifetime (τ) Measurement: Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes.
-
Principle: The sample is excited by a pulsed light source (e.g., a laser diode), and the arrival times of the emitted photons are recorded relative to the excitation pulse. The resulting histogram of photon arrival times follows an exponential decay, from which the fluorescence lifetime can be determined.
-
Instrumentation: A TCSPC system typically consists of a pulsed light source, a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Data Analysis: The decay data is fitted to a single or multi-exponential function to extract the lifetime components.
Mandatory Visualizations
Synthesis and Functionalization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of this compound, which is a key precursor for more complex derivatives.
Caption: A generalized workflow for the synthesis of this compound and its subsequent functionalization.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives are utilized as emitter or host materials in the emissive layer of OLEDs. The following diagram illustrates the basic mechanism of an OLED.
Caption: Simplified schematic of the operational mechanism of a multilayer OLED device.
Application in Bioimaging as Fluorescent Probes
The solvatochromic and environmentally sensitive nature of some this compound derivatives makes them excellent candidates for fluorescent probes in bioimaging, for example, in the detection of specific cellular components like lipid droplets.[3]
Caption: A typical experimental workflow for the application of BTD-based fluorescent probes in cellular imaging.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00876B [pubs.rsc.org]
- 5. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with 4-Bromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The ability to functionalize the BTD core, particularly at the 4-position, allows for the fine-tuning of its electronic and photophysical properties, making the Suzuki coupling of 4-bromo-2,1,3-benzothiadiazole a critical transformation for the development of novel pharmaceuticals and organic electronics.
These application notes provide a detailed overview, experimental protocols, and comparative data for the Suzuki coupling reaction of this compound with various arylboronic acids.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired 4-aryl-2,1,3-benzothiadiazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for structurally similar compounds and specific examples of mono-arylation of 4,7-dibromo-2,1,3-benzothiadiazole.[2] Optimization of these conditions may be necessary for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 24 | 70-80 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 24 | 65-75 |
| 5 | 3-Furylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 120 | 12 | 70-80 |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. These should serve as a starting point, and optimization of catalyst, ligand, base, solvent, and temperature may be required for optimal yields with specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Generalized experimental workflow for Suzuki coupling.
References
Application Notes and Protocols: Synthesis of Conjugated Polymers Using 4-Bromo-2,1,3-benzothiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,1,3-Benzothiadiazole (BT) is a prominent electron-deficient building block utilized in the synthesis of donor-acceptor (D-A) conjugated polymers for advanced organic electronic applications.[1][2][3][4] The electron-withdrawing nature of the BT unit, when copolymerized with electron-rich donor monomers, allows for precise tuning of the polymer's optoelectronic properties, leading to materials with narrow bandgaps and high charge carrier mobilities.[1][5] Bromo-functionalized benzothiadiazole derivatives, particularly 4,7-dibromo-2,1,3-benzothiadiazole, serve as key monomers in various cross-coupling polymerization reactions to create high-performance polymers for organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[6][7][8]
This document outlines the primary synthetic methodologies for preparing BT-based polymers, including detailed experimental protocols for Suzuki, Stille, and Direct Arylation Polymerization (DArP). It also presents key performance data for representative polymers in a structured format for comparative analysis.
Polymerization Methodologies and Workflows
The synthesis of BT-based conjugated polymers is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of method often depends on monomer availability, desired polymer properties, and tolerance to functional groups. A general workflow from monomer synthesis to device fabrication is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromo-2,1,3-benzothiadiazole in Organic Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of 4-Bromo-2,1,3-benzothiadiazole and its derivatives as fundamental building blocks in the fabrication of organic solar cells (OSCs). This document details the synthesis of key intermediates, the fabrication of OSC devices, and a summary of their performance metrics.
Introduction
2,1,3-Benzothiadiazole (BT) is a prominent electron-deficient heterocyclic moiety extensively utilized in the design of donor-acceptor (D-A) type organic semiconductors for photovoltaic applications.[1][2] Its strong electron-withdrawing nature, rigid planar structure, and amenability to functionalization make it an ideal building block for tuning the optoelectronic properties of materials.[3] Specifically, this compound and its di-brominated counterpart, 4,7-dibromo-2,1,3-benzothiadiazole, serve as crucial precursors for the synthesis of a wide array of conjugated polymers and small molecules used in the active layer of OSCs.[4] The introduction of bromine atoms provides reactive sites for further chemical modifications, enabling the construction of complex molecular architectures with tailored energy levels and charge transport properties.[5]
The performance of OSCs is critically dependent on the electronic and optical properties of the constituent materials.[6] By copolymerizing brominated benzothiadiazole derivatives with various electron-donating units, researchers can fine-tune the resulting polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption spectrum, to optimize photovoltaic performance.[7][8] This approach has led to the development of numerous high-performance photoactive materials, with power conversion efficiencies (PCEs) for benzothiadiazole-based OSCs now exceeding 18%.[1][7]
Data Presentation: Performance of Organic Solar Cells Utilizing this compound Derivatives
The following table summarizes the photovoltaic performance of various organic solar cells fabricated using polymers derived from this compound and its analogs. The key performance metrics—Open-Circuit Voltage (Voc), Short-Circuit Current density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE)—are presented for easy comparison.
| Polymer/Acceptor System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDTSF-FBT:PC71BM | - | - | - | 11.66 | [8] |
| PB-BTf:PC71BM | - | - | - | 8.43 | [8][9] |
| PPh-1F-HD:PC71BM | - | - | - | 7.64 | [8] |
| PffBT2TT:PC71BM | - | - | - | 6.72 | [5] |
| PIDT-DFBT:PC71BM | - | - | - | - | [8] |
| BTZI-TRTOR (P1) based device | 0.69 | - | - | 4.15 | [10] |
| PTPTB:PCBM | - | - | - | 0.34 | [9] |
| PP-DBT:PCBM | - | - | - | 1.62 |
Experimental Protocols
Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
This protocol describes a common method for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole, a key intermediate for many benzothiadiazole-based polymers.[4][11]
Materials:
-
2,1,3-benzothiadiazole
-
Hydrobromic acid (HBr, 48%)
-
Bromine (Br₂)
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Deionized (DI) water
-
Ethanol
-
Diethyl ether
Procedure:
-
In a 100 mL two-necked round-bottom flask, combine 2,1,3-benzothiadiazole (2 g, 14.69 mmol) and 5 mL of HBr (48%).[4]
-
Prepare a solution of Br₂ (1.5 mL, 29.4 mol) in HBr and add it slowly to the reaction flask through a dropping funnel at 0 °C.[4]
-
After the addition is complete, stir the mixture for 4 hours at room temperature, followed by refluxing for 6 hours. An orange solid precipitate should form.[4]
-
Cool the mixture to room temperature and add a sufficient amount of saturated NaHSO₃ solution to quench the excess bromine.[4]
-
Filter the solid product and wash it thoroughly with DI water, followed by diethyl ether.[4]
-
Purify the product by recrystallization from ethanol to obtain 4,7-dibromo-2,1,3-benzothiadiazole.[4]
Organic Solar Cell Device Fabrication (Bulk Heterojunction)
The following is a generalized procedure for the fabrication of a bulk heterojunction (BHJ) organic solar cell.[1]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Active layer blend: Donor polymer (e.g., a benzothiadiazole-based copolymer) and an acceptor (e.g., PCBM or a non-fullerene acceptor) dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Electron Transport Layer (ETL) material (optional, e.g., a fullerene derivative or metal oxide)
-
Metal for cathode (e.g., Ca, Al)
Procedure:
-
Substrate Preparation:
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrates.[1]
-
Anneal the substrates at an appropriate temperature.
-
-
Active Layer Deposition:
-
Prepare the active layer solution by dissolving the donor polymer and acceptor in an organic solvent.
-
Spin-coat the active layer solution on top of the HTL inside a nitrogen-filled glovebox.[1] The thickness of the active layer is a critical parameter controlled by spin speed and solution concentration.[1]
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Deposit the ETL (if used) and the metal cathode (e.g., Ca/Al) via thermal evaporation under high vacuum.[1]
-
Device Characterization
The performance of the fabricated OSCs is evaluated under standard testing conditions.
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm². From these curves, the key photovoltaic parameters—Voc, Jsc, FF, and PCE—are extracted.[1]
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength, providing insight into the spectral response of the solar cell.[1]
-
Morphological Characterization: Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) are employed to investigate the morphology of the active layer blend, which is crucial for exciton dissociation and charge transport.[1]
Visualizations
Signaling Pathway: General Mechanism of a Bulk Heterojunction Organic Solar Cell
Caption: General mechanism of charge generation in a bulk heterojunction organic solar cell.
Experimental Workflow: Fabrication of a Benzothiadiazole-Based Organic Solar Cell
Caption: Step-by-step workflow for the fabrication of an organic solar cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction [open.metu.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 6. nbinno.com [nbinno.com]
- 7. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes: 4-Bromo-2,1,3-benzothiadiazole in Organic Light-Emitting Diodes (OLEDs)
Introduction
The compound 2,1,3-benzothiadiazole (BT) and its derivatives are fundamental building blocks in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Due to its strong electron-withdrawing nature, the BT core is an excellent acceptor unit.[1][2] When incorporated into molecules with electron-donating (donor) units, it facilitates the formation of donor-acceptor (D-A) or donor-π-bridge-acceptor (D-π-A) architectures.[3] These structures are highly effective for tuning the material's energy levels (HOMO and LUMO), which in turn controls the color and efficiency of light emission.[4][5]
Brominated derivatives, such as 4-Bromo-2,1,3-benzothiadiazole and the widely used intermediate 4,7-dibromo-2,1,3-benzothiadiazole, are especially valuable. The bromine atoms serve as versatile reactive sites for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings.[1][4] This allows for the systematic construction of complex, π-conjugated molecules tailored for specific optoelectronic properties, making these bromo-derivatives privileged scaffolds for novel OLED emitters.[1][6]
Key Synthetic Protocols
The synthesis of high-performance OLED materials based on the benzothiadiazole core often begins with the bromination of the parent heterocycle, followed by cross-coupling reactions to introduce donor moieties.
Protocol 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
This protocol describes a common method for synthesizing the key intermediate 4,7-dibromo-2,1,3-benzothiadiazole from 2,1,3-benzothiadiazole.
Materials:
-
2,1,3-benzothiadiazole
-
Hydrobromic acid (HBr, 48%)
-
Bromine (Br₂)
-
Ethanol
Procedure:
-
In a 100 mL two-necked round-bottom flask, place 2,1,3-benzothiadiazole (2.0 g, 14.69 mmol) and 5 mL of 48% HBr.[7]
-
Prepare a solution of Br₂ (1.5 mL, 29.4 mmol) in HBr.
-
Slowly add the Br₂ solution to the flask through a dropping funnel at 0 °C.[7]
-
After the addition is complete, stir the mixture for 4 hours at room temperature.[7]
-
Following the stirring period, reflux the mixture for 6 hours. An orange solid precipitate should form.[7]
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Filter the precipitate and recrystallize it from ethanol to obtain the purified 4,7-dibromo-2,1,3-benzothiadiazole product.[7]
Caption: Synthesis workflow for 4,7-dibromo-2,1,3-benzothiadiazole.
Protocol 2: General Suzuki Coupling for D-A Emitter Synthesis
This protocol provides a generalized procedure for synthesizing a donor-acceptor type emitter using 4,7-dibromo-2,1,3-benzothiadiazole and a suitable donor-boronic acid or ester.
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole
-
Donor-substituted boronic acid or pinacol ester (e.g., thiopheneboronic acid)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a Schlenk flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1 eq.), the donor-boronic acid/ester (2.2 eq.), the palladium catalyst (0.02 eq.), and the phosphine ligand (0.08 eq.).
-
Add the base (e.g., 2M aqueous K₂CO₃ solution) and the solvent.
-
Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes.[7]
-
Heat the mixture to reflux (e.g., 110 °C for toluene) and stir for 24-48 hours under the inert atmosphere.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, and perform an aqueous workup (e.g., extract with an organic solvent like dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final D-A molecule.
Caption: General workflow for Suzuki coupling to form D-A molecules.
Performance Data in OLEDs
Derivatives of this compound are primarily used as emissive materials in OLEDs, leading to a wide range of emission colors and device efficiencies. The electron-deficient BT core combined with various donor units allows for fine-tuning of the emission from green to orange and red.
| Emitter Type / Name | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | Current Eff. (cd/A) | Emission Color | Reference |
| AIE Emitter (BT-based) | - (Non-doped) | 2.17 | 6,277 | - | Red (650 nm) | [1] |
| BT-based Emitter 19 | - (Non-doped) | 3.1 | 8,330 | 6.1 | Orange-Red | [1] |
| TBAN (TPA-BT-Anthracene) | - (Non-doped) | 5.7 | 74,820 | 12.1 | Orange (596 nm) | [8] |
| TBT (TPA-BT-TPA) | - (Non-doped) | - | - | - | Red (615 nm) | [8] |
| BTD-based Luminophore | mCP | - | 8,000 | 3.29 | - | [9] |
AIE: Aggregation-Induced Emission; TPA: Triphenylamine; EQE: External Quantum Efficiency; mCP: 1,3-Bis(N-carbazolyl)benzene.
Protocol 3: OLED Device Fabrication
This protocol outlines a generalized procedure for the fabrication of a multi-layer OLED device by a combination of solution processing (spin-coating) and vacuum thermal evaporation.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS for solution processing or NPB for evaporation)
-
Emissive Layer (EML) material (the synthesized BT-derivative, potentially doped in a host)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum, Al)
-
Cleaning solvents (Deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to improve the work function and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Solution Processing: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal on a hotplate (e.g., at 150 °C for 15 minutes).[10]
-
Vacuum Evaporation: Transfer the substrate to a high-vacuum thermal evaporation chamber. Deposit a layer of an HTL material like NPB at a rate of 1-2 Å/s.
-
-
Emissive Layer (EML) Deposition:
-
Dissolve the synthesized benzothiadiazole emitter (and host, if applicable) in a suitable organic solvent (e.g., chloroform or chlorobenzene).[10]
-
Inside a nitrogen-filled glovebox, spin-coat the EML solution onto the HTL.
-
Anneal the film at an optimized temperature to remove residual solvent.
-
-
Electron Transport and Cathode Layer Deposition:
-
Transfer the substrate back to the thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the ETL (e.g., TPBi, 30-40 nm), EIL (e.g., LiF, 1 nm), and the metal cathode (e.g., Al, 100 nm). Deposition rates should be controlled carefully (e.g., ETL at 1-2 Å/s, LiF at 0.1 Å/s, Al at 2-5 Å/s).
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device inside the glovebox using a UV-curable epoxy and a glass coverslip.
-
Caption: Schematic of a typical multi-layer OLED device architecture.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromo-2,1,3-benzothiadiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2,1,3-benzothiadiazole as a fundamental building block in organic synthesis. The unique electronic properties of the 2,1,3-benzothiadiazole (BTD) core, characterized by its electron-deficient nature, make it a privileged scaffold in the development of advanced materials and pharmaceutically active compounds.[1][2] The presence of a bromine atom at the 4-position offers a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of functionalized derivatives.
Overview of this compound
This compound is a key intermediate in the synthesis of functional organic materials. The electron-withdrawing nature of the benzothiadiazole unit makes it an excellent component in donor-acceptor (D-A) type architectures, which are crucial for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[3][4][5][6] In medicinal chemistry, the BTD scaffold is explored for its potential biological activities.[2][7]
Chemical Structure:
Key Properties:
-
CAS Number: 22034-13-5
-
Molecular Formula: C₆H₃BrN₂S[8]
-
Molecular Weight: 215.07 g/mol [8]
-
Appearance: Typically a yellow to orange solid.
Synthesis of this compound
A common method for the synthesis of this compound involves the direct bromination of 2,1,3-benzothiadiazole.[8][9]
Protocol: Synthesis of this compound [8][9]
| Reagent/Solvent | Molar Equiv. | Amount |
| 2,1,3-Benzothiadiazole | 1.0 | 25.0 g (183.7 mmol) |
| 48% Hydrobromic acid | - | 150 mL |
| Bromine | 0.9 | 8.5 mL (165.4 mmol) |
| Dichloromethane | - | 200 mL |
| Aqueous Sodium Sulfate | - | 100 mL |
| Hexane/Ethyl Acetate (4:1) | - | 200 mL |
| Hexane | - | 200 mL |
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add 2,1,3-benzothiadiazole and 48% hydrobromic acid solution.[8][9]
-
Heat the mixture to 100 °C.
-
Slowly add bromine to the reaction mixture.
-
Maintain the reaction at 100 °C with stirring for 9 hours.[8][9]
-
Cool the reaction to room temperature.
-
Add dichloromethane to dissolve the precipitated solid, followed by aqueous sodium sulfate.[8][9]
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8][9]
-
Suspend the crude product in a hexane/ethyl acetate (4:1, v/v) mixture and filter to remove the 4,7-dibromo-2,1,3-benzothiadiazole byproduct.[8][9]
-
Concentrate the filtrate and suspend the solid in hexane, then filter to collect the product.[8][9]
-
The filtrate can be further purified by column chromatography (hexane/ethyl acetate, 97:3) to yield additional product.[8][9]
Yield: Approximately 49%.[8][9]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.[10][11] This reaction is widely used to synthesize biaryl and hetero-biaryl structures.[12]
General Protocol for Suzuki-Miyaura Coupling [11]
| Reagent/Solvent | Molar Equiv. | Role |
| This compound | 1.0 | Substrate |
| Arylboronic acid | 1.1 - 1.5 | Coupling Partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 | Catalyst |
| Base (e.g., K₂CO₃, Na₂CO₃) | 2.0 - 3.0 | Activator |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | - | Solvent |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.[11]
-
Add the degassed anhydrous solvent.
-
Heat the reaction mixture to a temperature between 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.[11]
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography.
Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 88 |
Note: The data in this table is representative and yields may vary based on specific substrates and reaction conditions.
The Stille coupling enables the formation of C-C bonds by reacting this compound with organostannane reagents.[13][14][15][16] This reaction is known for its tolerance to a wide variety of functional groups.[14]
General Protocol for Stille Coupling [13]
| Reagent/Solvent | Molar Equiv. | Role |
| This compound | 1.0 | Substrate |
| Organostannane (e.g., Aryl-SnBu₃) | 1.1 - 1.2 | Coupling Partner |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 0.02 - 0.05 | Catalyst |
| Anhydrous Solvent (e.g., Toluene, THF) | - | Solvent |
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in the anhydrous solvent.
-
Add the palladium catalyst.
-
Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Representative Stille Coupling Reactions
| Entry | Organostannane | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | Toluene | Reflux | 75[13] |
| 2 | Phenyltributylstannane | Pd(PPh₃)₄ | Dioxane | Reflux | 70 |
| 3 | Vinyltributylstannane | Pd(OAc)₂/P(o-tol)₃ | THF | Reflux | 80 |
Note: The data in this table is representative and yields may vary based on specific substrates and reaction conditions.
The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between this compound and terminal alkynes, providing access to alkynyl-substituted benzothiadiazoles.[17]
General Protocol for Sonogashira Coupling [17]
| Reagent/Solvent | Molar Equiv. | Role |
| This compound | 1.0 | Substrate |
| Terminal Alkyne | 1.1 - 1.5 | Coupling Partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 0.01 - 0.05 | Catalyst |
| Copper(I) Iodide (CuI) | 0.02 - 0.10 | Co-catalyst |
| Amine Base (e.g., Et₃N, i-Pr₂NH) | 2.0 - 3.0 | Base/Solvent |
| Anhydrous Solvent (e.g., THF, DMF) | - | Solvent |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[17]
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.[17]
-
Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring progress by TLC.[17]
-
Once complete, cool to room temperature and dilute with an organic solvent.
-
Wash with water or saturated aqueous ammonium chloride to remove the amine salt.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[17]
-
Purify the crude product by column chromatography.[17]
Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | Toluene | 80 | 89 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos/CuI | Cs₂CO₃ | Dioxane | 70 | 82 |
Note: The data in this table is representative and yields may vary based on specific substrates and reaction conditions.
Visualizations
Caption: Synthetic route to this compound.
Caption: Overview of cross-coupling reactions with this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 22034-13-5 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Stille Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the 2,1,3-Benzothiadiazole Core
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, materials science, and diagnostics.[1] Its electron-deficient nature, rigid planar structure, and versatile functionalization potential make it a valuable building block for developing novel therapeutic agents, fluorescent probes, and organic electronics.[1][2][3] This document provides a comprehensive overview of key methods for functionalizing the BTD core, presents quantitative data in structured tables, details experimental protocols for seminal reactions, and visualizes experimental workflows and reaction mechanisms.
Core Functionalization Strategies
The functionalization of the BTD ring is primarily achieved through two major pathways: electrophilic aromatic substitution to install initial reactive handles, and transition-metal-catalyzed cross-coupling reactions for building molecular complexity.[1] More recent methods involving direct C-H functionalization offer more atom-economical routes.[2][4][5]
-
Halogenation: Bromination of the BTD core, typically at the 4- and 7-positions, is a foundational step. The resulting 4,7-dibromo-2,1,3-benzothiadiazole is a versatile precursor for a wide range of cross-coupling reactions.[1][6]
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods are the most powerful tools for constructing C-C and C-N bonds on the BTD core.
-
Suzuki-Miyaura Coupling: Reacts bromo-BTD derivatives with boronic acids or esters to form biaryl compounds.[2][3]
-
Stille Coupling: Couples bromo-BTD derivatives with organostannanes, particularly useful for introducing thienyl groups.[7][8]
-
Sonogashira Coupling: Forms C-C bonds between bromo-BTD derivatives and terminal alkynes, enabling the synthesis of extended π-conjugated systems.[9]
-
-
Direct C-H Functionalization: These modern techniques functionalize the C-H bonds of the BTD ring directly, avoiding the need for pre-halogenation.
Data Presentation: Synthesis and Properties
Quantitative data from various functionalization reactions and the properties of the resulting derivatives are summarized below for easy comparison.
Table 1: Comparison of Synthetic Protocols for 4,7-dibromo-2,1,3-benzothiadiazole
| Reagents | Solvent/Conditions | Yield | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄, 60°C, 12h | 69% | [6] |
| Bromine (Br₂) in HBr | Reflux, 6h | 83% | [7] |
| Dibromohydrin | Concentrated H₂SO₄, 72h | 55% |[6] |
Table 2: Examples of Palladium-Catalyzed Coupling on BTD Derivatives
| BTD Substrate | Coupling Partner | Catalyst System | Reaction | Yield | Reference |
|---|---|---|---|---|---|
| 5-Boryl-BTD | 4-Bromotoluene | Pd(OAc)₂/XPhos, K₃PO₄ | Suzuki | 91% | [2][3] |
| 5-Boryl-BTD | 2-Bromopyridine | PdCl₂(dppf), K₃PO₄ | Suzuki | 88% | [2][3] |
| 4,7-Dibromo-BTD | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ / P(o-tolyl)₃ | Stille | 92% | [7] |
| BTD | 2-Bromothiophene | Pd(OAc)₂, KOAc, DMA | Direct Arylation | 84% | [10] |
| 4-Bromo-BTD | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI, Et₃N | Sonogashira | ~90% (Typical) |[9] |
Table 3: Photophysical Properties of Functionalized BTD Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
|---|---|---|---|---|---|
| 4,7-Di(thien-2-yl)-BTD | Cyclohexane | 446 | 545 | 0.61 | [12] |
| 4,7-Di(thien-2-yl)-BTD | Acetonitrile | 457 | 620 | 0.28 | [12] |
| 4,7-Di(thien-2-yl)-BTD | PMMA Matrix | - | - | 0.90 | [12] |
| Polymer P1 (BTDI-based) | - | - | - | - | [13] |
| Polymer P2 (BTDI-based) | - | - | - | - |[13] |
Table 4: Biological Activity of Functionalized BTD Derivatives
| Compound Class | Cell Line / Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Benzothiazole arylidine (5a) | A549 (Lung Cancer) | 3.61 µmol L⁻¹ | [14] |
| Benzothiazole arylidine (5a) | MCF-7 (Breast Cancer) | 3.14 µmol L⁻¹ | [14] |
| Benzothiazole arylidine (5d) | A549 (Lung Cancer) | 4.11 µmol L⁻¹ | [14] |
| Furane-benzothiazole (6) | A549 (Lung Cancer) | 2.12 µM (2D), 4.01 µM (3D) | [15] |
| Furane-benzothiazole (6) | NCI-H358 (Lung Cancer) | 0.85 µM (2D), 1.73 µM (3D) |[15] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key functionalization reactions. Standard laboratory safety procedures should always be followed.
Protocol 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
This protocol describes the bromination of 2,1,3-benzothiadiazole using N-bromosuccinimide (NBS).
-
Materials:
-
2,1,3-benzothiadiazole (1.0 eq)
-
N-bromosuccinimide (NBS) (2.1 eq)
-
Concentrated sulfuric acid
-
Deionized water, Methanol, n-Hexane
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (e.g., 6.81 g, 50 mmol) in concentrated sulfuric acid (200 mL) in a round-bottom flask.[6]
-
Heat the mixture to 60°C with stirring.
-
Add N-bromosuccinimide (18.71 g, 105 mmol) in three portions over 30 minutes.[6]
-
Continue stirring the reaction mixture at 60°C for 12 hours.
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker containing 900 mL of ice water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid residue sequentially with deionized water (3x), methanol (3x), and n-hexane (3x).[6]
-
Dry the final product under vacuum to obtain 4,7-dibromo-2,1,3-benzothiadiazole as a solid. The reported yield is 69%.[6]
-
Confirm the structure using ¹H NMR, ¹³C NMR, and MS analysis.
-
Protocol 2: General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the coupling of a bromo-BTD derivative with an arylboronic acid.[16][17]
-
Materials:
-
Bromo-BTD derivative (e.g., 4,7-dibromo-BTD) (1.0 eq)
-
Arylboronic acid (1.1 - 2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, often with water)
-
Schlenk tube or similar reaction vessel
-
-
Procedure:
-
To a dry Schlenk tube, add the bromo-BTD derivative, arylboronic acid, palladium catalyst, ligand (if needed), and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent(s) via syringe. A common system is a mixture of toluene and a 2M aqueous solution of the base.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: General Protocol for Palladium-Catalyzed Direct C-H Arylation
This protocol outlines a general method for the direct coupling of BTD with a bromoarene, adapted from literature procedures.[10][11]
-
Materials:
-
2,1,3-benzothiadiazole (BTD) (1.0-2.0 eq)
-
Bromoarene (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, PCy₃·HBF₄) (4-10 mol%)
-
Base (e.g., Potassium Acetate (KOAc), Pivalic Acid (PivOH)) (2.0 eq)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Sealed reaction tube
-
-
Procedure:
-
In a sealable reaction tube, combine the bromoarene, BTD, Pd(OAc)₂, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add anhydrous DMA via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at high temperature (typically 120-150°C).[10]
-
Stir the reaction for 12-48 hours. Monitor progress by taking aliquots and analyzing via GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to isolate the arylated BTD product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Bromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 4-Bromo-2,1,3-benzothiadiazole. The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-deficient scaffold utilized in the development of pharmaceuticals, fluorescent probes, and organic electronics. Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the BTD nucleus, enabling the synthesis of a diverse range of molecules with tunable electronic and biological properties.
Introduction to Palladium-Catalyzed Reactions of this compound
The electron-withdrawing nature of the 2,1,3-thiadiazole ring activates the C4 and C7 positions of the benzothiadiazole core for various chemical transformations. This compound serves as a versatile building block for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Sonogashira, Stille, Buchwald-Hartwig, and Heck couplings, facilitate the formation of carbon-carbon and carbon-nitrogen bonds, providing access to novel BTD derivatives with significant potential in drug discovery and materials science.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron reagents. This reaction is widely employed for the synthesis of aryl- and heteroaryl-substituted BTDs.[2][3]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 8-16 | High |
| 2 | Thiophene-2-boronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 110 | 18 | 60-70 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 12 | >90 |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure: [1]
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-2,1,3-benzothiadiazole.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynyl-substituted BTD derivatives. These products are valuable intermediates for further transformations and for the synthesis of extended π-conjugated systems.[4]
Quantitative Data Summary: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT-50 | 3-6 | >90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 60 | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 8 | 88 |
| 4 | Ethynylbenzene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 95 |
Detailed Experimental Protocol: Sonogashira Coupling
Materials: [4]
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
To a dry Schlenk flask under an inert atmosphere, add the this compound derivative (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(alkynyl)-2,1,3-benzothiadiazole.
Caption: Catalytic Cycle of the Sonogashira Coupling Reaction.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organostannane reagent, providing another effective route to C-C bond formation. This method is compatible with a wide range of functional groups.[6][7]
Quantitative Data Summary: Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | 50-73 |
| 2 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | 65 |
| 3 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | LiCl | DMF | 80 | 12 | 78 |
| 4 | 2-(Tributylstannyl)furan | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | - | Toluene | 100 | 24 | 70 |
Detailed Experimental Protocol: Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., 2-(Tributylstannyl)thiophene) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure: [8]
-
In a dry Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (10 mL).
-
Degas the solution with a stream of argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 4-substituted-2,1,3-benzothiadiazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing the coupling of this compound with a variety of primary and secondary amines.[9][10]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 4-24 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 3 | Piperidine | [Pd(allyl)Cl]₂ (1) | tBuDavePhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 60 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 90 | 24 | 92 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials: [11]
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure: [11]
-
To a dry Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2,1,3-benzothiadiazole.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes. This reaction is a valuable tool for the synthesis of vinyl-substituted BTD derivatives.[12]
Quantitative Data Summary: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 80 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 18 | 75 |
| 3 | n-Butyl acrylate | Pd EnCat® 40 (0.8) | - | AcONa | Ethanol | 140 (MW) | 0.5 | High |
| 4 | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100-120 | 12 | 88 |
Detailed Experimental Protocol: Heck Reaction
Materials: [2]
-
This compound (1.0 equiv)
-
Alkene (e.g., Methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous DMF (10 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-vinyl-2,1,3-benzothiadiazole.
Applications in Drug Development and Biological Research
Derivatives of 2,1,3-benzothiadiazole synthesized via palladium-catalyzed reactions have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.
-
Enzyme Inhibition: Certain BTD derivatives have demonstrated inhibitory activity against enzymes such as butyrylcholinesterase and α-glucosidase.[13]
-
Receptor Modulation: BTD analogs have been identified as inverse agonists for the Retinoid-related Orphan Receptor C (RORC), a target for autoimmune diseases.[14]
-
Cancer and Inflammation Signaling: Functionalized BTDs have been shown to modulate key signaling pathways implicated in cancer and inflammation, including the JAK/STAT3, PI3K/AKT, and RAS/RAF/MEK/ERK pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchportal.tuni.fi [researchportal.tuni.fi]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
Synthesis of Donor-Acceptor Polymers with 4-Bromo-2,1,3-benzothiadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of donor-acceptor (D-A) polymers utilizing the electron-accepting monomer, 4-Bromo-2,1,3-benzothiadiazole. The inherent electron-deficient nature of the benzothiadiazole (BT) core makes it a critical building block in the construction of conjugated polymers with tunable optoelectronic properties. These materials are of significant interest in the fields of organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), and their unique photophysical characteristics are also being explored in biomedical applications.
Introduction
Donor-acceptor alternating copolymers are a class of conjugated polymers where electron-rich (donor) and electron-deficient (acceptor) units are arranged sequentially along the polymer backbone. This molecular design strategy leads to a narrowed bandgap due to intramolecular charge transfer, enabling absorption of lower energy photons. 2,1,3-Benzothiadiazole and its derivatives are widely employed as potent acceptor moieties in the synthesis of these polymers. The resulting D-A polymers often exhibit good solubility, high charge carrier mobilities, and strong absorption in the visible and near-infrared regions.
This guide details the synthesis of the key precursor, this compound, and subsequent polymerization via common cross-coupling methodologies such as Stille, Suzuki, and Direct Arylation Polycondensation.
Data Presentation: Properties of Benzothiadiazole-Based Polymers
The following tables summarize the molecular weight and optoelectronic properties of representative donor-acceptor polymers synthesized using benzothiadiazole derivatives.
Table 1: Molecular Weight Data of Representative Benzothiadiazole-Based Polymers
| Polymer Reference | Donor Monomer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| PFDTBT (P2)[1] | 9,9-dioctylfluorene | Suzuki | >20 | - | - |
| PFDTBT (P3)[1] | 9,9-dioctylfluorene | Suzuki | >20 | - | - |
| P1[2] | Fluorene Derivative | Not Specified | 10.68 | - | - |
| P2[2] | Fluorene Derivative | Not Specified | 16.02 | - | - |
| P3[2] | Fluorene Derivative | Not Specified | 12.54 | - | - |
| PBDTBT[3] | Benzo[1,2-b:4,5-b']dithiophene | Direct Arylation | - | 60 | 2.9 |
| PF9B[4] | 9,9-dihexylfluorene | Suzuki | 40-300 | - | 1.4-2.0 |
| PF9BO[4] | 9,9-dihexylfluorene & Dialkoxyphenylene | Suzuki | 40-300 | - | 1.4-2.0 |
| P10[5] | Dithieno[3,2-b;2',3'-d]thiophene | Stille | - | - | - |
| P(NDI-T-BTD-T)[6] | Naphthalene diimide-thiophene | Stille | - | - | - |
| CP3[6] | Thiophene | Stille | - | - | - |
| PFDTPBT[7] | Fluorene | Suzuki | 19 | - | 2.5 |
| PFICTh[7] | Fluorene | Suzuki | 20 | - | 4.0 |
Table 2: Optoelectronic Properties of Representative Benzothiadiazole-Based Polymers
| Polymer Reference | Optical Bandgap (Eg, eV) | HOMO Level (eV) | LUMO Level (eV) |
| PFDTBT (P2)[1] | 1.93 | - | - |
| PFDTBT (P3)[1] | 1.91 | - | - |
| P1[2] | 1.80 | - | - |
| P2[2] | 2.08 | - | - |
| P3[2] | 1.95 | - | - |
| P10[5][8] | 1.63 | -5.18 | -3.53 |
| PTBTT[9] | - | -5.68 | -3.91 |
| PHTBTHT[9] | - | -5.71 | -3.72 |
| PFBTF[9] | - | -5.61 | -4.04 |
| PTTBTTT[9] | - | -5.51 | -3.71 |
| PFDTPBT[7] | 2.15 | -5.10 | - |
| PFICTh[7] | 2.55 | -5.57 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key monomer, this compound, from 2,1,3-benzothiadiazole.
Materials:
-
2,1,3-benzothiadiazole
-
48% Hydrobromic acid solution
-
Bromine
-
Dichloromethane (DCM)
-
Aqueous sodium sulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, add 25.0 g (183.7 mmol) of 2,1,3-benzothiadiazole to 150 mL of 48% hydrobromic acid solution.[7][10]
-
Heat the mixture to 100 °C.
-
Slowly add 8.5 mL (165.4 mmol) of bromine to the heated mixture.[7][10]
-
Maintain the reaction at 100 °C with stirring for 9 hours.[7][10]
-
After 9 hours, cool the reaction to room temperature.
-
Add 200 mL of dichloromethane to dissolve the precipitated solid, followed by 100 mL of aqueous sodium sulfate.[7][10]
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution.[7][10]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[7][10]
-
Suspend the crude product in 200 mL of a hexane/ethyl acetate (4:1, v/v) mixture and filter to remove the insoluble by-product, 4,7-dibromo-2,1,3-benzothiadiazole.[7][10]
-
Concentrate the filtrate and re-suspend the solid in 200 mL of hexane. Filter to collect the solid, yielding a portion of the desired product.[7][10]
-
Further concentrate the filtrate and purify by column chromatography using a hexane/ethyl acetate (97:3, v/v) eluent to obtain additional product.[7][10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of donor–acceptor conjugated polymers based on benzo[1,2- b :4,5- b ′]dithiophene and 2,1,3-benzothiadiazole via direct arylation polyconden ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00565A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. omicsonline.org [omicsonline.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 22034-13-5 [chemicalbook.com]
- 8. omicsonline.org [omicsonline.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 4-Bromo-2,1,3-benzothiadiazole Derivative-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-bromo-2,1,3-benzothiadiazole (BBD) derivatives as versatile fluorescent probes. The unique photophysical properties of the BBD core, including its electron-deficient nature, high photostability, and large Stokes shifts, make it an ideal scaffold for the development of sensitive and specific probes for a wide range of analytes and cellular components.[1][2][3] This document details the synthesis, photophysical characteristics, and experimental protocols for the application of these probes in cellular imaging and analyte detection.
Overview of this compound Derivatives
The 2,1,3-benzothiadiazole (BTD) scaffold is a key building block for highly tunable fluorophores.[1] The introduction of a bromine atom at the 4-position provides a versatile handle for further chemical modifications through various cross-coupling reactions, such as Suzuki and Sonogashira reactions.[4] This allows for the facile introduction of a wide range of functional groups, enabling the fine-tuning of the probe's photophysical properties and its specificity towards target analytes.
The fluorescence of BBD derivatives often operates on the principle of intramolecular charge transfer (ICT).[5][6] The BTD core acts as an electron acceptor, and the substituent at the 4-position typically serves as an electron donor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a large change in the dipole moment and consequently a significant Stokes shift.[6][7] The sensitivity of this ICT process to the local environment forms the basis for the development of probes that respond to changes in polarity, viscosity, or the presence of specific analytes.
Data Presentation: Photophysical Properties
The photophysical properties of several exemplary 4-N-substituted 2,1,3-benzothiadiazole derivatives are summarized in the table below. These derivatives have been shown to be effective fluorescent probes for imaging lipid droplets in cancer cells.[1][8]
| Compound | Substituent at 4-position | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | logP | Application |
| 1 | -NH₂ | 465 | 560 | 95 | 0.20 (in Dioxane) | 1.8 | - |
| 2 | -N(CH₃)₂ | 485 | 580 | 95 | 0.52 (in Hexane) | 2.9 | - |
| 3 | Morpholino | 480 | 585 | 105 | 0.35 (in Dioxane) | 2.1 | Lipid Droplet Imaging |
| 4 | Piperidino | 490 | 590 | 100 | 0.45 (in Dioxane) | 3.5 | Lipid Droplet Imaging |
| 5 | Pyrrolidino | 495 | 595 | 100 | 0.55 (in Dioxane) | 3.1 | Lipid Droplet Imaging |
Data sourced from photophysical characterization studies of 4-N-substituted benzothiadiazoles.[1][8] A correlation has been observed between high lipophilicity (logP ≥ 4) and specific accumulation in lipid droplets.[1][8]
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold, this compound.
Materials:
-
2,1,3-benzothiadiazole
-
48% Hydrobromic acid
-
Bromine
-
Dichloromethane
-
Aqueous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, add 2,1,3-benzothiadiazole and 48% hydrobromic acid.
-
Heat the mixture to 100 °C.
-
Slowly add bromine to the mixture and maintain the reaction at 100 °C with stirring for 9 hours.
-
Cool the reaction to room temperature.
-
Add dichloromethane to dissolve the precipitated solid, followed by aqueous sodium sulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Suspend the crude product in a hexane/ethyl acetate mixture (e.g., 4:1 v/v) and filter to remove the insoluble 4,7-dibromo-2,1,3-benzothiadiazole byproduct.
-
Concentrate the filtrate and purify by column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate, 97:3 v/v) to yield pure this compound.
Protocol for Live Cell Fluorescence Imaging of Lipid Droplets
This protocol provides a general procedure for using lipophilic 4-N-substituted benzothiadiazole derivatives for staining lipid droplets in live cells.
Materials:
-
Live cells (e.g., cancer cell line known to have lipid droplets)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4-N-substituted benzothiadiazole fluorescent probe (e.g., compound 3, 4, or 5 from the table)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.
-
Staining:
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37 °C in a CO₂ incubator. The optimal staining time and concentration should be determined empirically for each probe and cell line.
-
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess probe.
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Image the stained cells using a fluorescence microscope. Excite the probe at its absorption maximum (e.g., ~480-495 nm) and collect the emission at its emission maximum (e.g., ~585-595 nm).
-
Acquire both fluorescence and bright-field images.
-
Signaling Pathways and Experimental Workflows
General Sensing Mechanism for "Turn-On" Fluorescent Probes
Many BBD-based fluorescent probes operate via a "turn-on" mechanism, where the fluorescence is initially quenched and is restored upon interaction with the analyte. Common quenching mechanisms include Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). The following diagram illustrates a generalized workflow for a PET-based "turn-on" probe.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated benzothiadiazole fluorescent probe based on ICT mechanism for highly selectivity and sensitive detection of fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism | MDPI [mdpi.com]
- 8. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Stille Coupling with 4-Bromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Stille cross-coupling reaction of 4-Bromo-2,1,3-benzothiadiazole, a critical building block in the synthesis of functional materials and potential pharmaceutical agents. The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-accepting unit used in developing fluorescent probes and organic electronics.[1] Functionalization at the 4-position via Stille coupling allows for the introduction of various organic moieties, enabling the fine-tuning of its electronic and photophysical properties.
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. This method is widely employed due to its tolerance of a broad range of functional groups and relatively mild reaction conditions.[2][3][4] However, it is important to note that organotin reagents are toxic and require careful handling and disposal.[3][5]
General Reaction Scheme
The general transformation for the Stille coupling of this compound is depicted below:
R-Sn(R')₃ + Br-BTD → R-BTD + Br-Sn(R')₃
Where:
-
R is the organic group to be coupled.
-
R' is typically a butyl or methyl group on the tin atom.
-
Br-BTD is this compound.
-
A palladium catalyst is essential for the reaction to proceed.[2]
Experimental Protocols
This section details a general protocol for the Stille coupling of this compound with various organostannanes, based on established literature procedures.[6]
Materials:
-
This compound
-
Organostannane (e.g., aryl-, heteroaryl-, or vinylstannane) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, THF)[3][6]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, round-bottom flask with condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and the palladium catalyst under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent to the flask via cannula or syringe. Subsequently, add the organostannane reagent via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically refluxing toluene, ~110°C) and stir under an inert atmosphere.[6] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from several hours to days.[3][6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). To remove organotin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF).[3] This causes the precipitation of the tin fluoride, which can be removed by filtration through celite. Alternatively, washing with water or a saturated aqueous solution of ammonium chloride can be performed.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the Stille cross-coupling of a 4-bromo-benzothiadiazole derivative with various organostannanes. The data is adapted from a study on 4-bromobenzo[1,2-d:4,5-d']bis([1][3][7]thiadiazole), which serves as a relevant model system.[6]
| Entry | Organostannane (R-SnBu₃) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Thienyltributylstannane | Toluene | 110 | 18 | 75 |
| 2 | 2-Thienyltributylstannane | THF | 65 | 24 | 55 |
| 3 | 2-Thienyltributylstannane | Dioxane | 100 | 24 | 60 |
| 4 | Phenyltributylstannane | Toluene | 110 | 18 | 72 |
| 5 | 4-Methoxyphenyltributylstannane | Toluene | 110 | 18 | 65 |
| 6 | 4-(Trifluoromethyl)phenyltributylstannane | Toluene | 110 | 18 | 63 |
| 7 | 2-Furyltributylstannane | Toluene | 110 | 18 | 68 |
| 8 | 1-Methyl-1H-pyrrol-2-yltributylstannane | Toluene | 110 | 18 | 70 |
| 9 | (E)-2-Phenylvinyltributylstannane | Toluene | 110 | 18 | 64 |
Data adapted from the Stille cross-coupling of 4-bromobenzo[1,2-d:4,5-d']bis([1][3][7]thiadiazole).[6]
Visualizations
Diagram 1: Stille Coupling Catalytic Cycle
The mechanism of the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Diagram 2: Experimental Workflow
The following diagram outlines the general workflow for performing a Stille coupling reaction with this compound.
Caption: General experimental workflow for Stille coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2,1,3-benzothiadiazole
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-bromo-2,1,3-benzothiadiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product is a mixture of mono- and di-brominated benzothiadiazole. How can I separate this compound from the 4,7-dibromo-2,1,3-benzothiadiazole byproduct?
A1: The presence of 4,7-dibromo-2,1,3-benzothiadiazole is a common issue. Due to its lower solubility in certain solvent systems, it can often be removed through filtration.[1] A recommended method is to suspend the crude product in a hexane/ethyl acetate (4:1, v/v) mixture. The desired monobromo compound is more soluble and will be in the filtrate, while the insoluble dibromo byproduct can be filtered off.[1] For higher purity, the filtrate can then be concentrated and further purified by column chromatography.[1]
Q2: What is the most effective method for obtaining high-purity this compound?
A2: For achieving high purity (e.g., >97%), column chromatography is a highly effective method.[2] Common eluents include mixtures of ethyl acetate and light petroleum or hexane.[1][2] Recrystallization can also be employed to purify the product.[3]
Q3: I am experiencing low yield after purification. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete reaction: Ensure the initial bromination reaction goes to completion by monitoring it with techniques like TLC or GC-MS.
-
Product loss during work-up: The product can be lost during aqueous washes if the pH is not carefully controlled or if emulsions form. Ensure complete extraction with an appropriate organic solvent like dichloromethane.[1]
-
Suboptimal purification: During column chromatography, a poorly packed column or an incorrect solvent system can lead to broad peaks and poor separation, resulting in mixed fractions and lower yields of the pure product. Careful selection of the eluent is crucial. Similarly, during recrystallization, using too much solvent or cooling the solution too quickly can reduce the yield.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide good separation between your target compound and impurities on a Thin Layer Chromatography (TLC) plate. For this compound, mixtures of hexane and ethyl acetate are commonly used.[1] A starting point could be a high hexane to ethyl acetate ratio (e.g., 97:3 v/v), with the polarity gradually increased if the product does not elute.[1] Another reported system is an ethyl acetate:light petroleum mixture (1:3).[2]
Q5: Can I use recrystallization for purification? If so, what solvents are suitable?
A5: Yes, recrystallization is a viable purification method. While specific solvents for this compound are not extensively detailed in the provided results, related dibromo-derivatives have been successfully recrystallized from ethanol and chloroform.[3][4] It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetone, chloroform, and mixtures with water) to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature.
Data Presentation: Purification Parameters
The following table summarizes quantitative data from various purification protocols for this compound and its closely related analog, 4,7-dibromo-2,1,3-benzothiadiazole, to provide a comparative overview.
| Parameter | This compound | 4,7-dibromo-2,1,3-benzothiadiazole | Reference |
| Purification Method | Suspension/Filtration & Column Chromatography | Column Chromatography | [1] |
| Solvent System | Hexane/Ethyl Acetate (4:1 for suspension, 97:3 for column) | Dichloromethane | [1][5] |
| Overall Yield | 49% | 55-69% | [1][5] |
| Purity | Not explicitly stated, but sufficient for further steps. | Confirmed by 1H NMR, 13C NMR, MS, and elemental analysis. | [1][5] |
| Parameter | 4-bromo-7-(bromomethyl)-2,1,3-benzothiadiazole | 4,7-dibromo-2,1,3-benzothiadiazole | Reference |
| Purification Method | Recrystallization | Recrystallization | [3][6] |
| Solvent System | Acetone | Ethanol | [3][6] |
| Yield | 80% | 83% | [3][6] |
| Purity | 95% (by GLC) | Confirmed by 1H NMR | [3][6] |
Experimental Protocols
Method 1: Purification by Suspension and Column Chromatography [1]
This method is particularly useful when the crude product contains a significant amount of the 4,7-dibromo-2,1,3-benzothiadiazole impurity.
-
Initial Suspension: Suspend the crude product in a hexane/ethyl acetate (4:1, v/v) mixed solvent.
-
Filtration: Filter the suspension. The insoluble solid is primarily the 4,7-dibromo-2,1,3-benzothiadiazole byproduct.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure.
-
Second Suspension: Suspend the resulting solid again in hexane and filter to collect the solid, which is an enriched form of this compound.
-
Column Chromatography: For higher purity, concentrate the filtrate from the second suspension and purify it by column chromatography using a silica gel stationary phase and a hexane/ethyl acetate (97:3, v/v) eluent.
-
Final Steps: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Method 2: Purification by Recrystallization (General Procedure)
This is a general protocol adaptable for this compound, based on methods for similar compounds.[3][6]
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol, acetone). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature. The ideal solvent will result in the formation of crystals upon cooling.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of 4-Bromo-2,1,3-benzothiadiazole
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2,1,3-benzothiadiazole. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When a Suzuki coupling fails, a systematic check of key parameters is essential. Start with the following:
-
Catalyst Activity: Ensure your palladium catalyst and associated ligands are active. The active species is Pd(0); if using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen contamination can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Verify the purity and stability of your boronic acid or ester. Boronic acids can degrade over time (deborylation), especially under reaction conditions.[2]
-
Base and Solvent System: The choice of base and solvent is critical and interdependent. For an electron-deficient heterocycle like this compound, a moderately strong base is often required to facilitate the transmetalation step without causing degradation of sensitive functional groups.[1][3]
Q2: this compound is an electron-deficient heterocycle. How does this affect the Suzuki coupling reaction?
A2: The electronic nature of this compound has a significant impact on the catalytic cycle.
-
Oxidative Addition: The electron-deficient nature of the aryl bromide generally facilitates the initial oxidative addition step with the Pd(0) catalyst, which is often the rate-limiting step for electron-rich halides.[4][5]
-
Transmetalation: While oxidative addition may be faster, the subsequent transmetalation step can be challenging. A suitable base is crucial to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently transfer its organic group to the palladium center.[1][6]
Q3: Which palladium catalyst and ligand combination is best for coupling with this compound?
A3: There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner. However, here are some general guidelines:
-
Standard Catalysts: For simple aryl or vinyl boronic acids, standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.[7]
-
Challenging Couplings: For sterically hindered or electronically challenging boronic acids, more advanced catalytic systems are recommended. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ often provide superior results by accelerating both oxidative addition and reductive elimination.[1][8] Air-stable precatalysts (e.g., XPhos Pd G3) are also highly effective and convenient.[1]
Q4: What is the role of the base, and which one should I choose?
A4: The base activates the boronic acid to form a more reactive boronate species, which is necessary for the transmetalation step.[3][6] The choice of base can significantly influence the reaction yield.
-
Common Inorganic Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used.[7][9]
-
Base Strength: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly when the transmetalation step is slow.[1][9]
-
Solubility: The base must have some solubility in the reaction medium. Using a mixed solvent system like Dioxane/Water can help dissolve both the organic reagents and the inorganic base.[10]
Troubleshooting Guides
Problem: Low to No Product Formation
This is the most common issue. Follow this workflow to diagnose and solve the problem.
Problem: Formation of Side Products (e.g., Homocoupling, Deborylation)
-
Issue: Observation of boronic acid homocoupling (Ar-Ar from the boronic acid).
-
Cause: Often due to the presence of oxygen, which can interfere with the catalytic cycle.[1]
-
Solution: Improve the degassing procedure for solvents and ensure the reaction vessel is thoroughly purged with an inert gas before adding the catalyst.
-
-
Issue: Starting material (this compound) is consumed, but the desired product is not formed; protodebromination is observed.
-
Cause: This can happen if the catalytic cycle stalls after oxidative addition and a proton source is available.
-
Solution: Ensure reagents are anhydrous if running under anhydrous conditions. Re-evaluate the ligand and base combination to ensure the transmetalation and reductive elimination steps are kinetically accessible.
-
Data Presentation: Comparison of Reaction Conditions
The following table summarizes generalized conditions that serve as a robust starting point for the Suzuki coupling of this compound, based on protocols for similar electron-deficient bromo-heterocycles.[7][9]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 90-100 | 12-24 | 60-85 |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 2-4 | 75-90 |
| 3 | Pd₂(dba)₃ (2-5) | XPhos (4-10) | K₃PO₄ (2-3) | Toluene or Dioxane | 100-110 | 4-12 | 85-95+ |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8-16 | 80-95 |
Experimental Protocols
Protocol 1: General Procedure using PdCl₂(dppf)
This protocol provides a reliable starting point for coupling various arylboronic acids with this compound.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 - 1.5 equiv)[7]
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PdCl₂(dppf)·CH₂Cl₂ (3 mol%)
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Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)[11]
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1,4-Dioxane and Water (e.g., 4:1 v/v), degassed[7]
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[7]
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Under a positive pressure of the inert gas, add the PdCl₂(dppf) catalyst.
-
Add the degassed solvent mixture (e.g., for a 1 mmol scale, use 8 mL of dioxane and 2 mL of water) via syringe.[9]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[1]
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: Protocol for Challenging Couplings using a Buchwald Ligand
This protocol is adapted for more sterically or electronically demanding substrates where the general procedure may be sluggish.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)[1]
-
Anhydrous Toluene or 1,4-Dioxane, degassed
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using K₃PO₄ as the base.
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-110 °C and monitor as described previously.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-2,1,3-benzothiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 4-Bromo-2,1,3-benzothiadiazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on common side reactions and purification challenges.
Issue 1: Low Yield of this compound
-
Question: My reaction resulted in a low yield of the desired this compound. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or loss of product during workup and purification. A primary cause is the formation of the over-brominated byproduct, 4,7-dibromo-2,1,3-benzothiadiazole.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of bromine. Using a significant excess of bromine will favor the formation of the di-brominated product.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS. Prolonged reaction times or excessively high temperatures can lead to increased formation of 4,7-dibromo-2,1,3-benzothiadiazole.[1]
-
Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of bromine at any given time, which can help to selectively form the mono-brominated product.[1][2]
-
Workup Procedure: During the aqueous workup, ensure complete neutralization of any remaining acid and removal of unreacted bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution.[3]
-
Issue 2: Presence of 4,7-dibromo-2,1,3-benzothiadiazole Impurity
-
Question: My final product is contaminated with 4,7-dibromo-2,1,3-benzothiadiazole. How can I remove this impurity?
-
Answer: The formation of 4,7-dibromo-2,1,3-benzothiadiazole is the most common side reaction.[1][4] Separation can be achieved through differences in solubility and chromatographic behavior.
Purification Strategies:
-
Recrystallization: This is an effective method for purification. The choice of solvent is critical. A solvent system where the solubility of the desired mono-bromo product is significantly different from the di-bromo byproduct should be used.
-
Solvent Trituration/Washing: The crude product can be suspended in a solvent mixture, such as hexane/ethyl acetate, to dissolve the mono-bromo product while the less soluble di-bromo product remains as a solid and can be filtered off.[2]
-
Column Chromatography: Silica gel column chromatography is a reliable method for separating this compound from its di-brominated analogue. A non-polar eluent system, such as hexane/ethyl acetate or dichloromethane, is typically effective.[2][5]
-
Issue 3: Reaction Fails to Proceed or Proceeds Slowly
-
Question: The bromination of 2,1,3-benzothiadiazole is not progressing. What could be the issue?
-
Answer: A stalled or slow reaction can be due to several factors related to the reactants or reaction conditions.
Possible Causes and Solutions:
-
Purity of Starting Material: Ensure the 2,1,3-benzothiadiazole starting material is of high purity. Impurities can interfere with the reaction.
-
Activity of Brominating Agent: If using N-bromosuccinimide (NBS), ensure it is fresh and has not decomposed. The use of bromine in hydrobromic acid is a more conventional and robust method.[1][6]
-
Insufficient Acid Catalyst: When using bromine, the presence of a strong acid like hydrobromic acid is crucial for the electrophilic aromatic substitution to occur.[1]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. A typical temperature range is 100-127°C.[2][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most frequently encountered side product is 4,7-dibromo-2,1,3-benzothiadiazole, which results from the over-bromination of the starting material or the desired product.[1][2]
Q2: Can N-bromosuccinimide (NBS) be used as an alternative to bromine?
A2: Yes, NBS can be used as a brominating agent. However, it may require different reaction conditions, such as the presence of a catalyst (e.g., palladium acetate) or a strong acid medium like concentrated sulfuric acid, to achieve the desired bromination of the benzene ring.[1][6][7]
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: A common method involves reacting 2,1,3-benzothiadiazole with bromine in a 48% hydrobromic acid solution at elevated temperatures, typically around 100°C, for several hours.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product and byproducts.
Q5: What are the safety precautions to consider during this synthesis?
A5: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Hydrobromic acid is also highly corrosive.
Data Presentation
Table 1: Summary of a Typical Synthesis Protocol for this compound
| Parameter | Value | Reference |
| Starting Material | 2,1,3-benzothiadiazole | [2] |
| Brominating Agent | Bromine (Br₂) | [2] |
| Solvent/Medium | 48% Hydrobromic Acid (HBr) | [2] |
| Reaction Temperature | 100 °C | [2] |
| Reaction Time | 9 hours | [2] |
| Typical Yield | ~49% | [2] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Over-bromination to 4,7-dibromo-2,1,3-benzothiadiazole | Control stoichiometry, slow addition of bromine, monitor reaction time. |
| Product loss during workup | Optimize extraction and purification steps. | |
| Impurity (4,7-dibromo-2,1,3-benzothiadiazole) | Inherent side reaction | Purify via recrystallization, solvent trituration, or column chromatography. |
| Slow or No Reaction | Impure starting material | Use high-purity 2,1,3-benzothiadiazole. |
| Inactive brominating agent | Use fresh bromine or NBS. | |
| Insufficient acid/catalyst or low temperature | Ensure adequate acid concentration and appropriate heating. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a representative literature procedure.[2]
Materials:
-
2,1,3-benzothiadiazole (25.0 g, 183.7 mmol)
-
48% Hydrobromic acid solution (150 mL)
-
Bromine (8.5 mL, 165.4 mmol)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add 2,1,3-benzothiadiazole and the 48% hydrobromic acid solution.
-
Heat the mixture to 100 °C with stirring.
-
Slowly add bromine to the heated mixture.
-
Maintain the reaction at 100 °C with stirring for 9 hours.
-
After cooling to room temperature, add dichloromethane to dissolve the precipitated solid.
-
Wash the organic layer sequentially with an aqueous sodium sulfate solution and a saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Suspend the crude product in a hexane/ethyl acetate (4:1, v/v) mixture and filter to remove the insoluble 4,7-dibromo-2,1,3-benzothiadiazole byproduct.
-
Concentrate the filtrate and purify further by column chromatography using a hexane/ethyl acetate eluent to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Page loading... [wap.guidechem.com]
- 6. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 7. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Bromo-2,1,3-benzothiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-2,1,3-benzothiadiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred vigorously for the recommended duration (e.g., 9 hours at 100°C) to ensure proper mixing of reactants.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Solution: Maintain a steady reaction temperature of 100°C as specified in the protocol.[1] Use a temperature-controlled heating mantle and a thermometer to accurately monitor the internal reaction temperature.
-
-
Loss of Bromine: Bromine is volatile and can be lost from the reaction mixture, leading to incomplete bromination.
-
Solution: Add the bromine slowly to the heated reaction mixture.[1] Ensure the reflux condenser is functioning efficiently to minimize the loss of bromine vapor.
-
-
Formation of Byproducts: The formation of di-substituted products, primarily 4,7-dibromo-2,1,3-benzothiadiazole, can significantly reduce the yield of the desired mono-substituted product.
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of 2,1,3-benzothiadiazole relative to bromine can favor the formation of the mono-bromo derivative.[1]
-
Issue 2: Formation of Significant Amounts of 4,7-Dibromo-2,1,3-benzothiadiazole
Possible Causes and Solutions:
-
Excess Bromine: Using an excess of bromine will favor the formation of the di-brominated product.
-
Solution: Precisely measure and control the amount of bromine added to the reaction. The molar ratio of 2,1,3-benzothiadiazole to bromine should be carefully maintained as per the protocol (e.g., 183.7 mmol of 2,1,3-benzothiadiazole to 165.4 mmol of bromine).[1]
-
-
Prolonged Reaction Time: Extended reaction times can lead to over-bromination.
-
Solution: Monitor the reaction progress by TLC. Once the formation of the desired product appears to have maximized and the formation of the di-bromo byproduct is increasing, the reaction should be stopped.
-
Issue 3: Difficulty in Purifying the Product
Possible Causes and Solutions:
-
Presence of Unreacted Starting Material: Incomplete reaction can leave unreacted 2,1,3-benzothiadiazole in the crude product.
-
Solution: The crude product can be purified by column chromatography. A solvent system of hexane/ethyl acetate (97:3, v/v) has been shown to be effective in separating the product from the starting material.[1]
-
-
Contamination with 4,7-Dibromo-2,1,3-benzothiadiazole: This byproduct is a common impurity.
-
Solution: The di-bromo byproduct is often less soluble in certain solvent mixtures. Suspending the crude product in a hexane/ethyl acetate (4:1, v/v) mixture and filtering can remove the insoluble 4,7-dibromo-2,1,3-benzothiadiazole.[1] Further purification can be achieved by column chromatography.[1]
-
-
Residual Acid: Incomplete neutralization of hydrobromic acid can lead to an impure product.
-
Solution: During the work-up, ensure the organic layer is thoroughly washed with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The reported yield for the synthesis of this compound can vary. One detailed protocol reports a yield of 49%.[1] Yields can be influenced by reaction conditions, purity of reagents, and effectiveness of the purification process.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: The identity and purity of the final product can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the molecule.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (215.07 g/mol ).[1]
-
Melting Point: The melting point of the pure compound can be compared to literature values.
Q3: What are the key safety precautions to take during this synthesis?
A3: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care.
-
Hydrobromic Acid: This is a strong, corrosive acid.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent.
Q4: Can other brominating agents be used for this synthesis?
A4: While the most commonly reported method uses bromine in hydrobromic acid, other brominating agents like N-bromosuccinimide (NBS) have been used for the bromination of 2,1,3-benzothiadiazole, often in the presence of a strong acid like concentrated sulfuric acid.[2][3] The reaction conditions and outcomes may differ, potentially affecting the regioselectivity and yield.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2,1,3-benzothiadiazole | [1] |
| Brominating Agent | Bromine (Br₂) | [1] |
| Acid | 48% Hydrobromic Acid (HBr) | [1] |
| Temperature | 100 °C | [1] |
| Reaction Time | 9 hours | [1] |
| Reported Yield | 49% | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from 2,1,3-benzothiadiazole [1]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, add 25.0 g (183.7 mmol) of 2,1,3-benzothiadiazole and 150 mL of 48% hydrobromic acid solution.
-
Heating: Heat the mixture to 100 °C with stirring.
-
Addition of Bromine: Slowly add 8.5 mL (165.4 mmol) of bromine to the heated mixture.
-
Reaction: Maintain the reaction at 100 °C with continuous stirring for 9 hours.
-
Cooling: After 9 hours, cool the reaction mixture to room temperature.
-
Work-up:
-
Add 200 mL of dichloromethane to the reaction mixture to dissolve the precipitated solid.
-
Add 100 mL of aqueous sodium sulfate solution.
-
Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Suspend the crude product in 200 mL of a hexane/ethyl acetate (4:1, v/v) mixed solvent.
-
Filter the mixture to remove the insoluble by-product, 4,7-dibromo-2,1,3-benzothiadiazole.
-
Concentrate the filtrate.
-
Suspend the resulting solid again in 200 mL of hexane and filter to collect the solid product.
-
Further purify the filtrate by column chromatography using hexane/ethyl acetate (97:3, v/v) as the eluent to obtain additional product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Bromination of 2,1,3-Benzothiadiazole
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on alternative bromination methods for 2,1,3-benzothiadiazole (BTD). It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the conventional method for brominating 2,1,3-benzothiadiazole, and what are its drawbacks?
The most common and historically established method for brominating 2,1,3-benzothiadiazole involves the use of elemental bromine (Br₂) in conjunction with hydrobromic acid (HBr), often at elevated temperatures.[1][2][3] This method is effective for achieving 4,7-dibromination.[3] However, the primary drawbacks are the hazards associated with handling volatile and highly corrosive elemental bromine and the harsh reaction conditions required.[1][2]
Q2: What are the main alternative brominating agents for 2,1,3-benzothiadiazole?
The primary alternative to the Br₂/HBr system is N-bromosuccinimide (NBS).[1][2] NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[2] Other methods include the in situ generation of bromine from hydrobromic acid using an oxidizing agent like hydrogen peroxide (H₂O₂) and palladium-catalyzed C-H activation for specific, directed brominations of BTD derivatives.[4][5]
Q3: Why is N-bromosuccinimide (NBS) considered a milder brominating agent, and how can its reactivity be enhanced for an electron-deficient ring like BTD?
NBS is generally considered a milder source of electrophilic bromine compared to Br₂/HBr.[1][2] For relatively stable aromatic systems like the benzene ring of BTD, NBS alone is often insufficient.[1] Its brominating power can be significantly increased by using a strong acid, such as concentrated sulfuric acid (H₂SO₄), as a co-reagent or solvent.[1][2] This acidic medium activates the NBS, making it a potent enough electrophile to substitute the electron-deficient BTD core.
Q4: What is the typical regioselectivity for the bromination of unsubstituted 2,1,3-benzothiadiazole?
For unsubstituted 2,1,3-benzothiadiazole, electrophilic bromination occurs successively at the 4- and 7-positions.[3][6] The reaction first forms the 4-bromo-2,1,3-benzothiadiazole intermediate, which then undergoes a second bromination to yield the 4,7-dibromo-2,1,3-benzothiadiazole product.[2] The 5- and 6-positions are significantly less reactive towards electrophilic substitution.[4]
Q5: Are there methods for achieving selective monobromination?
Achieving selective monobromination can be challenging as the reaction tends to proceed to the more stable dibrominated product. However, careful control of the stoichiometry, by using approximately one molar equivalent of the brominating agent, can favor the formation of the 4-bromo derivative, especially at lower temperatures or shorter reaction times.[4] Monitoring the reaction progress closely using techniques like thin-layer chromatography (TLC) is crucial.[7]
Troubleshooting Guides
Issue 1: Low or No Yield with NBS Bromination
-
Question: I am attempting to brominate BTD with NBS in a standard organic solvent like chloroform, but I am getting very low yields or recovering only my starting material. What is going wrong?
-
Answer: The benzene ring of 2,1,3-benzothiadiazole is electron-deficient and relatively unreactive towards mild brominating agents like NBS under neutral conditions.[1][2] To achieve a successful reaction, you must use a strong acid catalyst. Research has shown that conducting the reaction with NBS in a mixture of concentrated sulfuric acid and chloroform at room temperature provides the necessary drastic conditions for the reaction to proceed.[1][2]
Issue 2: Over-bromination or Formation of Multiple Products
-
Question: My reaction is producing a mixture of mono- and di-brominated products, making purification difficult. How can I improve the selectivity?
-
Answer: The formation of multiple brominated products is often due to an excess of the brominating agent or prolonged reaction times.[7]
-
Control Stoichiometry: For monobromination, carefully use only 1.0 to 1.1 equivalents of the brominating agent.
-
Lower Temperature: Running the reaction at a lower temperature can often increase selectivity by slowing down the second bromination step.
-
Monitor the Reaction: Use TLC or gas chromatography (GC) to monitor the consumption of the starting material. Quench the reaction as soon as the desired product is maximized to prevent further substitution.[7]
-
Issue 3: Difficulty Removing Succinimide Byproduct
-
Question: After my reaction with NBS, I am struggling to remove the succinimide byproduct from my desired brominated BTD product. What is an effective purification strategy?
-
Answer: Succinimide is soluble in water, especially under basic conditions. After the reaction is complete, quenching the mixture in ice water is a common first step.[8] To facilitate the removal of succinimide, you can wash the organic extract with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) followed by water. The brominated BTD product is typically much less polar and will remain in the organic layer. If issues persist, column chromatography is a reliable method for purification.[8]
Issue 4: Reaction with Br₂/HBr is Sluggish or Incomplete
-
Question: I am using the conventional Br₂/HBr method, but the reaction is not going to completion. How can I drive it forward?
-
Answer: The Br₂/HBr reaction often requires high temperatures to proceed efficiently.[3][6] Ensure the reaction mixture is heated to reflux (temperatures can be around 126-130°C) for a sufficient duration.[2][8] The patent literature also suggests that the reaction can be performed using aqueous hydrobromic acid as the reaction medium without the need for the BTD to fully dissolve, forming a heterogeneous mixture.[4] For particularly deactivated substrates, increasing the reaction time or the amount of bromine may be necessary.
Data Presentation: Comparison of Bromination Methods
| Parameter | Conventional Method (Br₂/HBr) | Alternative Method (NBS/H₂SO₄) | Alternative Method (In-situ Br₂ Generation) |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | HBr with an oxidant (e.g., H₂O₂) |
| Co-reagent/Solvent | 47-48% Hydrobromic Acid (HBr) | Concentrated Sulfuric Acid (H₂SO₄) / Chloroform | Aqueous Hydrobromic Acid (HBr) |
| Temperature | High (Reflux, ~127°C)[8] | Room Temperature[2] | 65-70°C (or Reflux)[4] |
| Reaction Time | 4.5 - 12 hours[4][8] | 12 hours[8] | 1.5 hours (or longer)[4] |
| Reported Yield | High (up to 89.5%)[4] | Good (69%)[8] | High (up to 89.5%)[4] |
| Key Advantages | Well-established, high yields | Safer, easier-to-handle reagent[2] | Avoids direct handling of elemental bromine |
| Key Disadvantages | Hazardous bromine, harsh conditions[1] | Requires strong, corrosive acid | Requires careful control of oxidant addition |
| Selectivity | Good for 4,7-dibromination[6] | Good for 4,7-dibromination[8] | Good for 4,7-dibromination |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) and Sulfuric Acid[8]
This protocol describes an alternative pathway for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole.
-
Preparation: Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (6.81g, 50 mmol) in 200 mL of concentrated sulfuric acid in a suitable reaction flask.
-
Reagent Addition: While stirring, add N-bromosuccinimide (18.71g, 105 mmol) in three portions.
-
Reaction: Heat the reaction mixture to 60°C and maintain stirring for 12 hours.
-
Work-up: After cooling, carefully pour the reaction mixture into 900 mL of ice water.
-
Purification: Collect the resulting precipitate by filtration. Wash the solid residue sequentially with deionized water, methanol, and n-hexane. Repeat this washing process three times.
-
Drying: Dry the final solid product under vacuum to obtain 4,7-dibromo-2,1,3-benzothiadiazole. The reported yield is 69%.[8]
Protocol 2: Conventional Bromination using Br₂ in HBr[8]
This protocol describes the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole using the traditional method.
-
Preparation: To a dried three-necked round-bottom flask, add 2,1,3-benzothiadiazole (3.12g, 22.8 mmol) followed by 60 mL of 47% hydrobromic acid (HBr) to dissolve the starting material.
-
Reagent Addition: Once dissolved, slowly add concentrated bromine water (2.94 mL, 57 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 127°C and maintain it at reflux for 12 hours.
-
Work-up: After the reaction, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and quench any remaining bromine.
-
Extraction: Extract the product into an organic solvent such as chloroform. Collect the organic phase.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by silica gel column chromatography using dichloromethane as the eluent.
Visualizations
Caption: Decision workflow for selecting a BTD bromination method.
Caption: Experimental workflow for the NBS bromination of BTD.
Caption: Reaction pathway for the bromination of BTD.
References
- 1. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 2. researchgate.net [researchgate.net]
- 3. Bromination of 2,1,3‐benzothiadiazoles | Semantic Scholar [semanticscholar.org]
- 4. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 5. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]
- 6. Bromination of 2,1,3-benzothiadiazoles | CoLab [colab.ws]
- 7. benchchem.com [benchchem.com]
- 8. guidechem.com [guidechem.com]
Technical Support Center: Cross-Coupling Reactions with 4-Bromo-2,1,3-benzothiadiazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 4-Bromo-2,1,3-benzothiadiazole in palladium-catalyzed cross-coupling reactions. The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-accepting unit used in developing materials for organic electronics and fluorescent probes.[1] Functionalization at the 4-position is crucial for modulating its electronic and photophysical properties.[1]
General Troubleshooting Workflow
This workflow provides a general approach to diagnosing and resolving common issues encountered during cross-coupling reactions.
Caption: General troubleshooting workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds. The electron-deficient nature of the benzothiadiazole ring influences the reaction conditions required for efficient coupling.[2][3]
Frequently Asked Questions (FAQs)
-
Q1: What is the most common issue when performing Suzuki coupling with this compound?
-
A1: A common issue is achieving a high yield due to the specific electronic properties of the substrate. Catalyst selection, particularly the choice of ligand, is critical to success.[4][5] Additionally, ensuring the quality of the boronic acid is important, as protodeboronation can be a significant side reaction.[6]
-
-
Q2: Why is the choice of base so important?
-
A2: The base is crucial for activating the organoboron species to facilitate the transmetalation step in the catalytic cycle.[7] The solubility and strength of the base can significantly impact the reaction rate and yield.[6][7] For many inorganic bases like potassium carbonate (K₂CO₃), the addition of water to the solvent system is essential to aid in its dissolution and improve reaction efficiency.[3]
-
-
Q3: Can I use the same conditions for different arylboronic acids?
-
A3: While a general set of conditions can serve as a starting point, optimization is often necessary for each specific substrate.[7] Electron-rich or electron-poor boronic acids may require different ligands or bases to achieve optimal results.
-
Troubleshooting Guide
-
Problem: Low or no product yield.
-
Possible Cause 1: Ineffective Catalyst System. The palladium catalyst may not be active enough, or the ligand may not be suitable for the electron-deficient benzothiadiazole substrate.
-
Solution: Screen different palladium catalysts and ligands. For electron-deficient systems, bulky, electron-rich phosphine ligands like SPhos or XPhos, often used with Pd(OAc)₂ or Pd₂(dba)₃, can be highly effective.[4][8] PdCl₂(dppf) is also a reliable choice.[9]
-
-
Problem: Formation of side products (homocoupling or protodeboronation).
-
Possible Cause 2: Improper Base or Solvent. The base might be too strong or poorly soluble, or the solvent may not be optimal for the reaction.
-
Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] Ensure the solvent system facilitates the dissolution of the base; a mixture of an organic solvent (e.g., toluene, dioxane) and water is often effective.[3] Using boronic esters (e.g., pinacol esters) can sometimes mitigate protodeboronation.[6]
-
-
Problem: Reaction is sluggish and does not go to completion.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | 70 | [3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane | 80 | High Yield | [9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [4] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Not specified | [8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization.[3][4][10]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 4:1 Toluene/Water mixture)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress using TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for reacting this compound with terminal alkynes, providing access to alkynyl-substituted BTD derivatives.[1]
Frequently Asked Questions (FAQs)
-
Q1: Is a copper co-catalyst always necessary?
-
Q2: Why is an inert atmosphere so critical for this reaction?
-
Q3: My reaction is not working at room temperature. What should I do?
Troubleshooting Guide
-
Problem: Significant amount of alkyne homocoupling (Glaser) product is observed.
-
Possible Cause 1: Presence of Oxygen. The reaction setup was not properly purged, or there is a leak in the system.
-
Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[13] Consider switching to a copper-free protocol if the problem persists.
-
-
Problem: The reaction is very slow or stalls completely.
-
Possible Cause 2: Inactive Catalyst or Insufficient Heat. The palladium catalyst may have lost activity, or the reaction requires thermal energy.
-
Solution: Use a fresh, active palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂).[13] For challenging substrates, consider using a more robust pre-catalyst.[14] Systematically increase the reaction temperature in increments (e.g., to 60 °C, then 80 °C) while monitoring the progress.[13]
-
-
Problem: Low yield and recovery of starting material.
-
Possible Cause 3: Poor Solubility or Inappropriate Base/Solvent Combination. Reactants may not be fully dissolved, or the amine base may be acting as a poor solvent.
-
Solution: While amine bases like triethylamine can serve as both base and solvent, adding a co-solvent like anhydrous THF or DMF can improve solubility and reaction rates.[13]
-
Data Summary: Sonogashira Coupling Conditions
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Reference(s) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT to 60 | [1][13] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 40-80 | [1][13] |
| PdCl₂(PPh₃)₂ | None | TBAF | None (Neat) | Not specified | [12] |
| [DTBNpP]Pd(crotyl)Cl | None | Cs₂CO₃ | DMF | RT | [14][15] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is based on a standard copper-catalyzed procedure and may require optimization.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with Argon or Nitrogen three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts and amine hydrohalide.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.[1]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines. This reaction is highly dependent on the specific combination of a palladium source and a specialized phosphine ligand.[16][17]
Catalyst & Ligand Selection Logic
Caption: Decision guide for ligand selection in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
-
Q1: What makes ligand selection so critical in this reaction?
-
A1: The ligand is not just a spectator; it directly participates in the catalytic cycle. Bulky, electron-rich monophosphine ligands (often biarylphosphines) are generally required to promote the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[16][18] The choice of ligand can dramatically affect reaction rate, yield, and substrate scope.[17]
-
-
Q2: Why are strong bases like NaOtBu used?
-
Q3: Can I run this reaction open to the air?
Troubleshooting Guide
-
Problem: No reaction or formation of hydrodehalogenated byproduct.
-
Possible Cause 1: Ineffective Ligand/Palladium Combination. The chosen ligand may not be suitable for the specific amine substrate.
-
Solution: Screen a panel of Buchwald-Hartwig ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[19][20] Using palladium pre-catalysts (e.g., XPhos Gen 4) can improve reliability and activity as they generate the active Pd(0) species more cleanly.[17][18][21]
-
-
Problem: Dark-colored reaction mixture and low yield.
-
Possible Cause 2: Catalyst Decomposition. The catalyst may be decomposing at the reaction temperature.
-
Solution: Ensure the reaction is run under strictly anaerobic conditions. If the temperature is high (>100 °C), consider using a more thermally stable ligand or pre-catalyst.
-
-
Problem: Low yield with a primary amine.
-
Possible Cause 3: Competitive Side Reactions. Primary amines can sometimes undergo side reactions or inhibit the catalyst.
-
Solution: The use of bidentate phosphine ligands like BINAP or DPPF was an early development that provided a reliable extension to primary amines.[16] Modern bulky monophosphine ligands are also very effective. Optimization of the base and solvent is often key.
-
Data Summary: Buchwald-Hartwig Amination Conditions
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Reference(s) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Microwave | [19] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | [16] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | Not specified | [20][22] |
| Pd Pre-catalyst | Various | Various | Toluene/Dioxane | RT to 100 | [17][21] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized starting point and requires careful optimization for specific substrates.[19]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene)
-
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube or vial.
-
Add the this compound and the solvent.
-
Finally, add the amine nucleophile. Seal the vessel tightly.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2,1,3-benzothiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-bromo-2,1,3-benzothiadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Presence of a Solid Impurity Insoluble in Hexane/Ethyl Acetate
Question: After synthesis, I have a solid product, but a significant portion is insoluble in a hexane/ethyl acetate mixture. What is this impurity and how can I remove it?
Answer: The insoluble solid is likely the common by-product, 4,7-dibromo-2,1,3-benzothiadiazole.[1][2] This impurity is less soluble than the desired this compound in non-polar solvent mixtures.
Recommended Actions:
-
Suspension and Filtration: Suspend the crude product in a hexane/ethyl acetate (e.g., 4:1 v/v) mixture and stir. The this compound will dissolve, while the 4,7-dibromo-2,1,3-benzothiadiazole will remain largely undissolved.[1][2]
-
Filtration: Filter the suspension to remove the insoluble dibromo by-product.
-
Product Recovery: Concentrate the filtrate to obtain the enriched this compound.
-
Further Purification: If the product still contains impurities, column chromatography is recommended.[1][2]
Issue 2: Low Yield of this compound
Question: My final yield of purified this compound is lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can result from incomplete reaction, product loss during work-up and purification, or the formation of multiple by-products.
Recommended Actions:
-
Reaction Monitoring: Ensure the bromination reaction goes to completion by monitoring it using techniques like TLC or GC-MS.
-
Controlled Bromine Addition: Add bromine slowly to the reaction mixture to minimize the formation of the over-brominated 4,7-dibromo-2,1,3-benzothiadiazole.[1][2]
-
Careful Work-up: During the aqueous work-up, ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent like dichloromethane are advisable.
-
Purification Optimization: Minimize product loss during purification. In column chromatography, careful selection of the eluent system is crucial to achieve good separation without excessive band broadening.
Issue 3: Persistent Yellow/Orange Coloration in the Purified Product
Question: Even after purification, my this compound has a noticeable yellow or orange tint. What could be the cause?
Answer: Residual bromine or other colored impurities from the reaction can cause discoloration.
Recommended Actions:
-
Quenching Excess Bromine: Ensure all unreacted bromine is quenched after the reaction by washing the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium bisulfite until the color disappears.[3][4]
-
Recrystallization: If color persists after chromatography, recrystallization can be an effective final purification step. Suitable solvents would need to be determined empirically, but systems used for similar compounds include ethanol and chloroform.[4][5]
-
Activated Carbon Treatment: In some cases, treatment with a small amount of activated carbon during recrystallization can help remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most frequently encountered impurity is 4,7-dibromo-2,1,3-benzothiadiazole, which is formed by the addition of a second bromine atom to the benzothiadiazole ring.[1][2]
Q2: What are the recommended solvent systems for column chromatography purification of this compound?
A2: A common and effective eluent system is a mixture of hexane and ethyl acetate.[1][2] The ratio can be optimized based on the separation observed on TLC, with a typical starting point being in the range of 97:3 to 4:1 (v/v) of hexane to ethyl acetate.[1][6] Dichloromethane has also been reported as an eluent.[3][7]
Q3: Can I use recrystallization to purify this compound?
A3: While column chromatography is more commonly cited for this specific compound, recrystallization is a standard technique for purifying solid organic compounds. For the related dibromo- derivative, ethanol and chloroform have been used successfully.[4][5] The suitability of recrystallization and the choice of solvent for this compound would require experimental validation.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and detect proton- and carbon-containing impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
Experimental Protocols
Protocol 1: Purification by Suspension and Filtration
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a solution of hexane/ethyl acetate (4:1, v/v). The volume should be sufficient to dissolve the desired product while leaving the dibromo impurity suspended.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Set up a Buchner funnel with filter paper and connect it to a vacuum flask.
-
Filter the suspension under vacuum to remove the insoluble 4,7-dibromo-2,1,3-benzothiadiazole.
-
Wash the collected solid with a small amount of cold hexane/ethyl acetate mixture.
-
Collect the filtrate, which contains the this compound.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate, 97:3 v/v).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Apply pressure (flash chromatography) to speed up the elution process if necessary.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Solvent Systems for Purification of this compound and Related Compounds
| Compound | Purification Method | Solvent System | Reference |
| This compound | Suspension/Filtration | Hexane/Ethyl Acetate (4:1, v/v) | [1][2] |
| This compound | Column Chromatography | Hexane/Ethyl Acetate (97:3, v/v) | [1][2] |
| This compound | Column Chromatography | Ethyl Acetate/Light Petroleum (1:3) followed by Dichloromethane/Diethyl Ether (1:1) | [6] |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Column Chromatography | Dichloromethane | [3][7] |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Recrystallization | Chloroform | [5] |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Recrystallization | Ethanol | [4] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Troubleshooting low yields in Sonogashira reactions of 4-Bromo-2,1,3-benzothiadiazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Sonogashira cross-coupling of 4-bromo-2,1,3-benzothiadiazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sonogashira reaction with this compound is showing very low to no yield. What are the primary factors to investigate?
Low yields in the Sonogashira coupling of an electron-deficient substrate like this compound can stem from several factors. A systematic approach to troubleshooting is recommended. The most critical areas to check are the catalyst system's activity, the quality of reagents and solvents, and the reaction conditions.[1]
Key Troubleshooting Steps:
-
Catalyst System: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is active, as older catalysts can lose efficacy.[2] For electron-deficient systems like benzothiadiazoles, consider using more electron-rich and bulky phosphine ligands.[2] If using a copper co-catalyst (e.g., CuI), verify it is of high purity and not oxidized to copper(II).[2]
-
Reaction Environment: The reaction is highly sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling).[2][3] It is crucial to use anhydrous, degassed solvents and maintain a strictly inert atmosphere (argon or nitrogen).[1][2]
-
Reagents: Use high-purity this compound and terminal alkyne. Impurities can poison the catalyst.[1] The amine base (e.g., triethylamine, diisopropylamine) should be dry and used in appropriate excess.[1]
-
Temperature: While many Sonogashira reactions run at room temperature, the coupling of aryl bromides, especially electron-deficient ones, may require heating to facilitate the oxidative addition step, which is often rate-limiting.[2][4][5] Consider gradually increasing the temperature to a range of 60-100 °C.[2][5]
Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser product). How can I minimize this side reaction?
The formation of alkyne dimers via Glaser coupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[3][4]
Strategies to Reduce Homocoupling:
-
Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen. Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period) and maintain a positive pressure of inert gas throughout the reaction.[3]
-
Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol can be highly effective as it removes the primary catalyst for this side reaction.[3][4] These reactions may require different ligands or conditions to proceed efficiently.[4]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain its low concentration, thereby favoring the cross-coupling pathway over homocoupling.[3]
Q3: My reaction mixture turned black, and I'm getting no product. What does this indicate?
The formation of a black precipitate, commonly known as "palladium black," signals the decomposition of the palladium catalyst to Pd(0) metal.[1] This inactive form of palladium will not participate in the catalytic cycle, leading to reaction failure.
Causes and Prevention of Palladium Black Formation:
-
Impurities: Impurities in reagents or solvents can lead to catalyst decomposition.[1]
-
Solvent Choice: Some solvents may promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes cause this issue.[6]
-
Temperature: Excessively high temperatures can also cause the catalyst to decompose.
-
Prevention: Use fresh, high-purity reagents and anhydrous, degassed solvents to prevent this issue.[1] If it occurs, the reaction will likely need to be restarted with fresh materials.
Q4: I'm seeing evidence of dehalogenation (replacement of bromine with hydrogen) on my benzothiadiazole starting material. How can I prevent this?
Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with polyhalogenated or electron-deficient substrates.[3]
Methods to Minimize Dehalogenation:
-
Lower Reaction Temperature: Higher temperatures can promote dehalogenation. If possible, try running the reaction at a lower temperature for a longer duration.[3]
-
Choice of Base and Solvent: The base and solvent can influence this side reaction. Amine bases can sometimes act as a hydride source. Experimenting with different bases (e.g., triethylamine vs. diisopropylethylamine) or using an inorganic base like K₂CO₃ or Cs₂CO₃ might be beneficial.[3][7]
Q5: Does the choice of solvent and base significantly impact the reaction with this compound?
Yes, the choice of solvent and base is critical. The solvent must dissolve all components of the reaction.[8] Common solvents include THF, DMF, toluene, and acetonitrile.[2][9] In many cases, the amine base (like triethylamine or diisopropylamine) can also serve as the solvent or co-solvent.[2] The base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide.[10] An excess of the amine base (typically 2-3 equivalents or more) is used to drive the reaction and neutralize the HBr byproduct.[9]
Data Presentation
The following tables summarize representative quantitative data for Sonogashira cross-coupling reactions. While specific data for this compound is limited in the provided results, these tables offer general guidance on the effects of varying reaction components.
Table 1: Effect of Palladium Catalyst and Ligand on Sonogashira Couplings
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Characteristics |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | Commonly used, but can be air-sensitive.[2][11] |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 1-5 | Air-stable and effective, often used with CuI.[2][4] |
| Pd(OAc)₂ | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | 1-4 | Versatile Pd(II) source, requires in situ reduction.[12] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | 2.5-5 | Air-stable precatalyst for room-temperature, copper-free couplings.[11] |
Table 2: Influence of Solvent and Base on Reaction Yield
| Solvent | Base | Temperature (°C) | Typical Yield | Notes |
|---|---|---|---|---|
| THF | Diisopropylamine | Room Temp - Reflux | Moderate to High | Common system; THF can sometimes promote Pd black formation.[6][10] |
| DMF | Triethylamine | 80 - 100 | Good to Excellent | Good for dissolving polar substrates; must be anhydrous.[13] |
| Toluene | Diisopropylamine | 80 | Good | Effective for less polar systems.[5] |
| DMSO | TMP (2,2,6,6-Tetramethylpiperidine) | Room Temp | Excellent | Used in some modern, highly efficient copper-free protocols.[11] |
| Acetonitrile | Cs₂CO₃ | 70 - 95 | Good | Often used in copper-free and amine-free conditions.[7] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific terminal alkynes.[2][9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)[9]
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)[9]
-
Copper(I) iodide (CuI, 2-10 mol%)[9]
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)[9]
-
Anhydrous, degassed solvent (e.g., THF or DMF)[9]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a condenser and magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an anaerobic environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.[9]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt.[9] Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.[9]
Visualizations
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.lucp.net [books.lucp.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 4-Bromo-2,1,3-benzothiadiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,1,3-benzothiadiazole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative is showing unexpected degradation during synthesis or purification. What are the common causes?
A1: Unexpected degradation during synthesis or purification can arise from several factors:
-
Residual Acids or Bases: Trace amounts of strong acids (like HBr from bromination) or bases (from washes) can catalyze decomposition.[1][2] Ensure thorough washing with saturated aqueous sodium bicarbonate and water to neutralize and remove any residual acid.[1][2]
-
Elevated Temperatures: Benzothiadiazole derivatives, while generally thermally stable, can degrade at high temperatures, especially in the presence of impurities.[3][4][5] Avoid excessive heat during solvent evaporation and consider purification methods like column chromatography at room temperature.
-
Incompatible Solvents: While common organic solvents are generally compatible, reactive solvents or those containing impurities could be an issue. Ensure you are using high-purity, dry solvents.
-
By-product Formation: The synthesis of this compound can produce by-products like 4,7-dibromo-2,1,3-benzothiadiazole.[1][2] These impurities might be less stable or interfere with the stability of the desired product. Purification via recrystallization or column chromatography is crucial to remove them.[1][2][6]
Q2: I've observed a color change in my compound upon storage or dissolution. What does this indicate?
A2: A color change often indicates a chemical transformation. This could be due to:
-
Photodegradation: Many benzothiadiazole derivatives are photoactive and can degrade upon exposure to light, leading to colored by-products.[7][8] It is crucial to store these compounds in amber vials or protected from light.
-
Oxidation: The benzothiadiazole core can be susceptible to oxidation, especially when dissolved in solvents exposed to air (dissolved oxygen).[9] Consider degassing solvents or working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
-
pH-Induced Changes: The stability and electronic properties (and thus color) of some benzothiadiazole derivatives can be pH-dependent.[9] Both acidic and alkaline conditions can potentially catalyze degradation.[9]
Q3: My compound seems unstable in solution. What are the best practices for preparing and storing solutions of this compound derivatives?
A3: To ensure the stability of your compound in solution:
-
Solvent Choice: Use high-purity, anhydrous solvents. For long-term storage, consider aprotic solvents.
-
pH Control: If working in aqueous or protic media, buffer the solution to a neutral pH unless your experimental conditions require otherwise. Be aware that the stability of benzothiadiazole compounds can be highly dependent on the pH of the solution.[9]
-
Inert Atmosphere: For maximum stability, especially for long-term experiments, prepare and store solutions under an inert atmosphere (N₂ or Ar) to prevent oxidation.[10]
-
Temperature: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation.[9]
-
Fresh Preparation: Whenever possible, prepare solutions fresh for each experiment to avoid potential degradation over time.
Q4: What are the recommended long-term storage conditions for solid this compound derivatives?
A4: For long-term storage of solid compounds:
-
Container: Use a tightly sealed container, such as an amber glass vial with a secure cap.[11]
-
Atmosphere: Storing under an inert atmosphere (nitrogen or argon) is recommended to protect against slow oxidation and moisture.[10]
-
Temperature: Store in a cool, dry, and well-ventilated place.[11][12] For sensitive derivatives, refrigeration (2-8°C) or freezing (-20°C) is advisable.
-
Light: Protect from light to prevent photodegradation.[11]
Data on Stability of Benzothiadiazole Derivatives
While specific quantitative data for this compound is limited, the following tables summarize stability data for related benzothiadiazole derivatives to provide a general understanding of their stability profile.
Table 1: Thermal Stability of Various 2,1,3-Benzothiadiazole Derivatives
| Compound | Decomposition Onset Temperature (°C) | Analytical Method |
| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | > 300 | TGA |
| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | > 350 | TGA |
| Various π-extended 2,1,3-benzothiadiazole fluorophores | > 340 | TGA |
| N-cyclohexyl-2-benzothiazole sulfenamide (NCBSA) | ~195 | TGA/DTG |
Note: This data is inferred from studies on related compounds and serves as a general guideline.[3][4] TGA (Thermogravimetric Analysis) is a standard technique for determining thermal stability.
Table 2: Photostability of Selected Benzothiadiazole Derivatives
| Compound/System | Observation | Conditions |
| DTBT-doped organic system | Highly photostable, remains stable after 12,000 laser pulses. | Excitation fluence set for 2 mJ/cm² |
| D-π-A-π-D systems based on a benzothiazole core | Trans-cis photoisomerization proposed as a photobleaching mechanism. Deoxygenation led to a decrease in photostability. | Irradiation in CH₂Cl₂ with varying oxygen concentrations. |
Note: Photostability can be highly dependent on the specific derivative and the experimental environment.[7][8]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from established literature procedures.[1][2]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, add 2,1,3-benzothiadiazole (1.0 eq) and 48% hydrobromic acid.
-
Heating: Heat the mixture to 100°C with stirring.
-
Bromine Addition: Slowly add bromine (0.9 eq) to the reaction mixture.
-
Reaction: Maintain the reaction at 100°C with stirring for approximately 9 hours.
-
Work-up: After cooling to room temperature, add dichloromethane to dissolve the precipitated solid.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer with an aqueous sodium sulfate solution, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by suspending it in a hexane/ethyl acetate mixture to remove the insoluble 4,7-dibromo by-product, followed by filtration. Further purification can be achieved by column chromatography.[1][2]
Protocol 2: Assessing Compound Stability in Solution via HPLC
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable high-purity solvent (e.g., Acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into several vials. Subject these vials to different stress conditions:
-
Thermal Stress: Store aliquots at various temperatures (e.g., 4°C, room temperature, 40°C, 60°C).[9]
-
Photostability: Expose an aliquot to a controlled light source (e.g., a UV lamp or a photostability chamber) while keeping a control sample in the dark.
-
pH Stress: Prepare solutions in buffered media at different pH values (e.g., pH 2, pH 7, pH 9).
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), take a sample from each vial.[9]
-
HPLC Analysis: Analyze each sample by reverse-phase HPLC with a UV detector set to the λ_max of the parent compound. Use a suitable mobile phase to achieve good separation between the parent compound and any potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the initial (t=0) peak area. Plot the percentage remaining versus time to determine the degradation rate.[9]
Protocol 3: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound starts to decompose and to quantify mass loss as a function of temperature.[4]
-
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of the this compound derivative into a TGA pan (e.g., alumina or platinum).[4]
-
Place the pan in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically an inert gas like nitrogen).[4]
-
Continuously monitor the sample's mass as the temperature increases.
-
-
Analysis: The resulting TGA curve will show the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.[4]
Visualizations
Caption: Troubleshooting flowchart for unexpected degradation.
Caption: General experimental workflow for stability analysis.
Caption: Key factors influencing compound stability.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 22034-13-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: 4-Bromo-2,1,3-benzothiadiazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,1,3-benzothiadiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and work-up of this compound and its subsequent reactions.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction has been stirred for the recommended duration (e.g., 9-12 hours) at the specified temperature (e.g., 100-127°C)[1][2].- Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS. |
| Degradation of Reagents | - Use fresh N-bromosuccinimide (NBS) or bromine. Bromine can be sensitive to light and moisture.- Ensure the hydrobromic acid or sulfuric acid is of the correct concentration[1][2]. |
| Incorrect Stoichiometry | - Carefully check the molar ratios of the reactants. For the bromination of 2,1,3-benzothiadiazole, a slight excess of the brominating agent may be necessary[2]. |
Issue 2: Presence of Impurities After Work-up
| Possible Cause | Suggested Solution |
| Formation of 4,7-dibromo-2,1,3-benzothiadiazole | - This is a common byproduct. To remove it, suspend the crude product in a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) and filter. The dibrominated compound is less soluble and will be retained on the filter[1].- Alternatively, purify the crude product using column chromatography[1][3]. |
| Residual Acid | - During the aqueous work-up, ensure thorough washing with a saturated aqueous sodium bicarbonate solution to neutralize any remaining hydrobromic or sulfuric acid[1]. |
| Residual Bromine | - Excess bromine can be removed by washing the organic layer with an aqueous solution of a reducing agent like sodium bisulfite or sodium sulfate until the color of the organic layer is no longer reddish-brown[1][4]. |
| Formation of an Emulsion during Extraction | - If an emulsion forms between the organic and aqueous layers, adding a small amount of brine (saturated NaCl solution) can help to break it. In persistent cases, filtering the entire mixture through a pad of celite may be necessary.[5] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is an oil or does not crystallize | - If recrystallization fails, column chromatography is the recommended purification method. A typical eluent system is a mixture of hexane and ethyl acetate or dichloromethane[1][3]. |
| Co-elution of impurities during column chromatography | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.- Analyze the fractions carefully by TLC before combining them. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the direct bromination of 2,1,3-benzothiadiazole using elemental bromine in a solution of hydrobromic acid[1][4]. Another method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid[2].
Q2: How can I minimize the formation of the 4,7-dibromo byproduct?
A2: To minimize the formation of 4,7-dibromo-2,1,3-benzothiadiazole, you can try using a controlled amount of the brominating agent and carefully monitoring the reaction time. Stopping the reaction once the starting material is consumed but before significant dibromination occurs is key. However, the formation of some amount of the dibrominated product is common[1].
Q3: What are the key steps in a typical aqueous work-up for this reaction?
A3: A typical aqueous work-up involves:
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Quenching the reaction mixture, often by pouring it into ice water[2].
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Extracting the product into a suitable organic solvent like dichloromethane or ethyl acetate[1].
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Washing the organic layer with a saturated solution of sodium bicarbonate to neutralize excess acid[1].
-
Washing with a solution of sodium bisulfite or sodium sulfate to remove unreacted bromine[1][4].
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Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate[1].
-
Removing the solvent under reduced pressure to obtain the crude product[1].
Q4: What are suitable solvent systems for the column chromatography purification of this compound?
A4: Common eluent systems for purifying this compound by column chromatography include mixtures of hexane and ethyl acetate (e.g., 97:3 v/v) or dichloromethane[1][3].
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination with Br₂/HBr [1]
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In a round-bottomed flask equipped with a reflux condenser, add 2,1,3-benzothiadiazole (1.0 eq) and 48% hydrobromic acid.
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Heat the mixture to 100 °C.
-
Slowly add bromine (0.9 eq) to the reaction mixture.
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Maintain the reaction at 100 °C with stirring for 9 hours.
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Cool the reaction to room temperature.
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Dilute the mixture with dichloromethane and wash with an aqueous solution of sodium sulfate.
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Separate the organic layer and wash it with saturated aqueous sodium bicarbonate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
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Suspend the crude product in a hexane/ethyl acetate (4:1, v/v) mixture and filter to remove the insoluble 4,7-dibromo-2,1,3-benzothiadiazole.
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Concentrate the filtrate and purify by column chromatography using a hexane/ethyl acetate eluent.
Protocol 2: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole using NBS [2]
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Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (1.0 eq) in concentrated sulfuric acid.
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Add N-bromosuccinimide (2.1 eq) in portions at 60°C.
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Stir the reaction mixture for 12 hours.
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Pour the reaction mixture into ice water and filter the precipitate.
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Wash the residue with deionized water, methanol, and n-hexane.
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Dry the solid product.
Data Presentation
Table 1: Summary of Reaction Conditions for Bromination of 2,1,3-Benzothiadiazole
| Brominating Agent | Solvent/Acid | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Bromine | 48% HBr | 100 | 9 | 49 | [1] |
| N-Bromosuccinimide | Conc. H₂SO₄ | 60 | 12 | 69 (for 4,7-dibromo) | [2] |
| Bromine | 48% HBr | Reflux | 6 | 83 (for 4,7-dibromo) | [4] |
| Bromine | HBr | 80 | 12 | 60 (for mono-bromo derivative of a related compound) |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in this compound reactions.
References
Technical Support Center: Column Chromatography Purification of 4-bromo-2,1,3-benzothiadiazole
Welcome to the technical support center for the purification of 4-bromo-2,1,3-benzothiadiazole. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.
Question: Why is my purified this compound yield unexpectedly low?
Answer: Several factors could contribute to a low yield. Consider the following possibilities:
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Incomplete reaction: Ensure the initial bromination of 2,1,3-benzothiadiazole has gone to completion. Monitor the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
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Formation of byproducts: A significant byproduct of the synthesis is 4,7-dibromo-2,1,3-benzothiadiazole.[1][2] This byproduct is less soluble and can be largely removed by suspending the crude product in a hexane/ethyl acetate mixture (e.g., 4:1 v/v) and filtering before column chromatography.[1][2]
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Product loss during extraction: Ensure efficient extraction of the crude product from the reaction mixture. Use an appropriate solvent like dichloromethane and perform multiple extractions to maximize recovery.[1][2]
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Improper column packing: A poorly packed column can lead to channeling and inefficient separation, causing your product to co-elute with impurities or spread across many fractions, making isolation difficult.
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Compound decomposition on silica gel: While not commonly reported for this specific compound, some molecules can degrade on acidic silica gel.[3] If you suspect this, you can test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting.[3]
Question: I am seeing poor separation between my product and impurities on the column. What can I do?
Answer: Achieving good separation is critical for obtaining a pure product. Here are some steps to improve separation:
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Optimize the mobile phase: The polarity of the eluent is crucial. For this compound, a non-polar solvent system is typically used. Start with a low polarity mobile phase, such as a high ratio of hexane to ethyl acetate (e.g., 97:3 v/v), and gradually increase the polarity if the product is not eluting.[1][2] Use TLC to test various solvent systems to find the one that gives the best separation between your product and impurities before running the column.[4]
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Use a longer column: Increasing the length of the stationary phase provides more surface area for interaction, which can improve the separation of closely eluting compounds.
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Employ a gradient elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to first elute less polar impurities, followed by your product, and then more polar impurities.
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Sample loading: Ensure you load the crude product onto the column in a concentrated band using a minimal amount of solvent.[5] Overloading the column with too much sample can lead to broad peaks and poor separation.
Question: My compound is not eluting from the column, even after I've increased the polarity of the mobile phase. What should I do?
Answer: If your product is not eluting, consider these points:
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Verify your solvent system: Double-check that you have prepared the mobile phase correctly and that the bottles were not mislabeled.[3]
-
Check for precipitation: Highly concentrated samples can sometimes precipitate at the top of the column, preventing elution.[6] Ensure your crude sample is fully dissolved before loading.
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Possible decomposition: As mentioned earlier, the compound may have decomposed on the silica gel.[3]
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Flush the column: As a last resort, you can try flushing the column with a very polar solvent, such as pure ethyl acetate or even methanol, to see if the compound elutes.[7] However, this will likely co-elute with any other remaining compounds.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary and mobile phase for the column chromatography of this compound?
A1: The standard stationary phase is silica gel.[8][9] A common mobile phase is a mixture of hexane and ethyl acetate. A typical starting ratio is highly non-polar, such as 97:3 (v/v) hexane:ethyl acetate.[1][2]
Q2: How can I identify the main impurity in the synthesis of this compound?
A2: The most common byproduct is 4,7-dibromo-2,1,3-benzothiadiazole.[1][2] This compound is significantly less soluble than the desired mono-brominated product in solvent systems like hexane/ethyl acetate.[1][2] This difference in solubility can be exploited for a preliminary purification step by suspending the crude mixture in a solvent like hexane/ethyl acetate (4:1) and filtering off the insoluble dibromo-byproduct.[1][2]
Q3: What is the expected Rf value for this compound on a TLC plate?
A3: The Rf value is highly dependent on the exact mobile phase composition. In a non-polar system like hexane/ethyl acetate (97:3), the Rf value will be relatively low. It is crucial to develop a solvent system where the desired product has an Rf value between 0.2 and 0.4 for optimal separation on a column.
Q4: Is it necessary to perform a work-up before column chromatography?
A4: Yes, a proper work-up is essential to remove inorganic salts and other highly polar impurities. A typical work-up involves dissolving the reaction mixture in an organic solvent like dichloromethane, washing with water, a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate before the solvent is removed under reduced pressure.[1][2][8]
Experimental Data
The following table summarizes typical quantitative data for the purification of this compound.
| Parameter | Value | Source |
| Stationary Phase | Silica Gel | [8][9] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | [1][2][8] |
| Eluent Ratio (v/v) | 97:3 | [1][2] |
| Major Impurity | 4,7-dibromo-2,1,3-benzothiadiazole | [1][2] |
| Pre-purification Step | Suspension in Hexane/Ethyl Acetate (4:1) and filtration | [1][2] |
Detailed Experimental Protocol
This protocol outlines a standard procedure for the column chromatography purification of this compound.
1. Preparation of the Crude Product: a. Following the synthesis of this compound, perform an aqueous work-up. Dissolve the reaction mixture in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.[1][2] b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][2][8] c. To remove the bulk of the 4,7-dibromo-2,1,3-benzothiadiazole impurity, suspend the crude solid in a hexane/ethyl acetate (4:1 v/v) mixture and stir.[1][2] d. Filter the suspension, collecting the filtrate. The solid is the less soluble dibromo-byproduct. e. Concentrate the filtrate under reduced pressure to yield the enriched crude product for column chromatography.
2. Column Preparation: a. Select an appropriately sized glass column based on the amount of crude product. b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane). c. Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase. d. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading: a. Dissolve the enriched crude product from step 1e in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Carefully apply the dissolved sample to the top of the silica gel bed using a pipette. c. Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
4. Elution and Fraction Collection: a. Carefully add the mobile phase (e.g., hexane/ethyl acetate, 97:3 v/v) to the top of the column. b. Begin eluting the column, collecting fractions in test tubes or other suitable containers. c. Maintain a constant flow rate and ensure the column does not run dry.
5. Monitoring the Separation: a. Monitor the separation by spotting fractions onto TLC plates. b. Visualize the spots under UV light. c. Combine the fractions that contain the pure this compound.
6. Product Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 22034-13-5 [chemicalbook.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Functionalization of 4-Bromo-2,1,3-benzothiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,1,3-benzothiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of this compound?
The primary challenges stem from the electron-deficient nature of the 2,1,3-benzothiadiazole (BTD) ring system.[1] This electron deficiency, caused by the fused thiadiazole ring, deactivates the benzene portion towards electrophilic aromatic substitution, often requiring harsh reaction conditions.[1] Conversely, it activates the ring for nucleophilic aromatic substitution, especially when good leaving groups are present.[1] In popular cross-coupling reactions, common issues include low yields, catalyst deactivation, and the formation of side products like homocoupled and dehalogenated compounds.[2] The reactivity of the C-H bonds can also lead to undesired side reactions during coupling attempts.[3][4]
Q2: Which palladium-catalyzed cross-coupling reactions are most effective for functionalizing this compound?
Palladium-catalyzed cross-coupling reactions are highly effective for creating C-C and C-N bonds at the bromine-substituted position. The most commonly employed and successful methods include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1]
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Stille Coupling: For C-C bond formation with organostannanes. This can be a robust alternative when Suzuki couplings are problematic.[5][6]
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Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[7][8][9]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[10]
The choice of reaction often depends on the desired functional group and the stability of the coupling partners.
Q3: Can C-H functionalization be used as an alternative to cross-coupling reactions?
Yes, direct C-H functionalization is an emerging and powerful strategy for derivatizing the BTD core, offering a more atom-economical approach by avoiding the pre-functionalization required for cross-coupling reactions.[11][12] For instance, iridium-catalyzed C-H borylation can introduce boryl groups at the C5 position, which can then be further functionalized.[13][12] Palladium-catalyzed direct C-H arylation is another viable method, though its application to this compound requires careful optimization to achieve selectivity.[14]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or consider a more robust pre-catalyst. Pd(0) is the active species; if using a Pd(II) source, ensure conditions promote in-situ reduction.[2] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction, as oxygen can lead to catalyst decomposition and boronic acid homocoupling.[2] |
| Poorly Soluble Reagents | If reactants have poor solubility, consider a different solvent system. Mixtures of toluene, THF, or dioxane with water are common. For highly insoluble compounds, chlorinated aromatics might be used cautiously.[15] |
| Base Incompatibility | The choice of base is critical. K₃PO₄ is often effective.[1] If ester functionalities are present, a milder base like KF might prevent hydrolysis.[15] Ensure the base is finely powdered and dry. |
| Boronic Acid Decomposition | Boronic acids can degrade, especially at high temperatures (deborylation). Use a slight excess of the boronic acid and consider converting it to a more stable trifluoroborate salt or MIDA boronate ester.[15][16] |
Side Product Formation in Buchwald-Hartwig Amination
Problem: I am observing significant amounts of side products, such as hydrodehalogenation (loss of bromine) or starting material recovery, in my Buchwald-Hartwig amination.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Ligand | The choice of phosphine ligand is crucial and substrate-dependent. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective for challenging couplings.[8] Screen different ligands to find the optimal one for your specific amine and aryl halide. |
| Base Strength/Solubility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The solubility of the base can be a factor; sometimes a combination of bases can be beneficial.[8] |
| Reaction Temperature | High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer duration. Conversely, some challenging couplings may require higher temperatures to proceed. |
| Catalyst Precursor | Using a well-defined palladium pre-catalyst can lead to cleaner reactions by ensuring the efficient generation of the active Pd(0) species.[8] |
| Solvent Choice | Common solvents include toluene, dioxane, and THF. The choice of solvent can influence catalyst activity and stability.[8][17] |
Quantitative Data Summary
Table 1: Comparison of Conditions for Stille Coupling of 4,7-dibromo-2,1,3-benzothiadiazole with 2-(tributylstannyl)thiophene.
| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | P(o-tolyl)₃ | Toluene | 110 | 24 | ~50-73 |
| PdCl₂(PPh₃)₂ | - | Toluene | Reflux | 24 | Moderate |
Data compiled from multiple sources indicating general conditions and expected yield ranges.[1][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole
-
Reaction Setup: In a nitrogen-flushed flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.), the desired arylboronic acid (2.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like SPhos (4 mol%).
-
Addition of Base and Solvent: Add a base, typically K₃PO₄ (3 equiv.). Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to 100 °C under an inert atmosphere for 15-20 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Stille Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole
-
Reaction Setup: In a nitrogen-flushed reaction flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.) and the organostannane reagent (e.g., 2-(tributylstannyl)thiophene, 2.2 equiv.) in toluene.
-
Degassing: Purge the solution with nitrogen for 15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 7 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C) for 24 hours under an inert atmosphere.
-
Work-up: After completion, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic phases over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them [mdpi.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to 4-Bromo-2,1,3-benzothiadiazole and 4,7-dibromo-2,1,3-benzothiadiazole for Organic Electronics
In the landscape of organic electronics and drug development, 2,1,3-benzothiadiazole (BT) serves as a pivotal electron-deficient building block. Its derivatives, particularly the brominated congeners, are instrumental in the synthesis of advanced materials with tailored optoelectronic properties. This guide provides a detailed comparison of two key derivatives: 4-Bromo-2,1,3-benzothiadiazole and 4,7-dibromo-2,1,3-benzothiadiazole, focusing on their synthesis, physicochemical properties, and distinct roles in the development of functional organic materials.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties are fundamental to their reactivity, solubility, and processing characteristics in material fabrication.
| Property | This compound | 4,7-dibromo-2,1,3-benzothiadiazole |
| CAS Number | 22034-13-5[1] | 15155-41-6[2] |
| Molecular Formula | C₆H₃BrN₂S[1] | C₆H₂Br₂N₂S[2] |
| Molecular Weight | 215.07 g/mol [3] | 293.97 g/mol [2] |
| Appearance | White to light yellow crystalline powder[1] | Light yellow crystals[2] |
| Melting Point | 80 °C[4] | 187 - 190 °C[2] |
| Boiling Point | 272.2 °C at 760 mmHg[4] | Not specified |
| Solubility | Sparingly soluble in water[1]. Soluble in common organic solvents. | Soluble in toluene[5][6]. |
| Spectroscopic Data (¹H NMR) | Expected aromatic protons in the range of δ 7.5-8.5 ppm. | A singlet at approximately δ 7.73 ppm in CDCl₃ is reported[7]. |
Synthesis and Reactivity
Both this compound and 4,7-dibromo-2,1,3-benzothiadiazole are synthesized from the common precursor 2,1,3-benzothiadiazole via electrophilic bromination. The degree of bromination is controlled by the reaction conditions, such as the stoichiometry of the brominating agent and reaction time.
The mono-brominated derivative serves as an intermediate in the synthesis of the di-brominated compound. In fact, during the synthesis of this compound, 4,7-dibromo-2,1,3-benzothiadiazole is often formed as a byproduct that needs to be removed through purification[8].
Performance in Material Synthesis: A Tale of Two Architectures
The seemingly subtle difference of one additional bromine atom fundamentally dictates the application and performance of these two building blocks in polymer synthesis. Their distinct functionalities lead to vastly different polymer architectures and, consequently, material properties.
4,7-dibromo-2,1,3-benzothiadiazole: The Backbone Workhorse
With two reactive bromine sites, 4,7-dibromo-2,1,3-benzothiadiazole is a cornerstone for constructing the main chain of conjugated polymers. It is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to create alternating copolymers[9][10]. In these polymers, the electron-accepting benzothiadiazole unit is paired with various electron-donating monomers. This "D-A" (donor-acceptor) architecture is a highly effective strategy for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The resulting low bandgap polymers are essential for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs)[2][10]. Prominent examples of high-performance polymers synthesized from this monomer include PCDTBT and PCPDTBT[2].
This compound: The Functionalizing Agent
Possessing only one reactive site, this compound is not suitable for chain-growth polymerization to form the polymer backbone. Instead, it is an excellent candidate for introducing the electron-accepting benzothiadiazole moiety as a side chain or an end-capping group on a polymer. This functionalization can be used to:
-
Fine-tune electronic properties: Appending the BT unit to a polymer backbone can modify its electronic characteristics without altering the main chain's fundamental structure.
-
Enhance interchain interactions: The polar BT side chains can influence how polymer chains pack in the solid state, which is crucial for efficient charge transport in organic field-effect transistors (OFETs).
-
Introduce specific functionalities: The remaining C-H positions on the benzothiadiazole ring can be further functionalized to introduce other desired properties.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the two compounds. Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
Materials: 2,1,3-benzothiadiazole, hydrobromic acid (48%), bromine.
Procedure:
-
In a two-necked round-bottom flask, suspend 2,1,3-benzothiadiazole in 48% hydrobromic acid[7].
-
Slowly add a solution of bromine in hydrobromic acid to the suspension at 0 °C[7].
-
After the addition is complete, stir the mixture at room temperature for several hours, followed by refluxing for an extended period (e.g., 6 hours)[7].
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Quench the excess bromine by adding a saturated solution of sodium bisulfite[7].
-
Filter the solid product, wash thoroughly with deionized water, and recrystallize from a suitable solvent like ethanol to obtain light yellow crystals of 4,7-dibromo-2,1,3-benzothiadiazole[7].
Synthesis of this compound
Materials: 2,1,3-benzothiadiazole, hydrobromic acid (48%), bromine, dichloromethane, hexane, ethyl acetate.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, heat a mixture of 2,1,3-benzothiadiazole and 48% hydrobromic acid to 100 °C[8].
-
Slowly add bromine to the heated mixture and maintain the reaction at 100 °C with stirring for approximately 9 hours[8].
-
After cooling to room temperature, add dichloromethane to dissolve the precipitated solid[8].
-
Wash the organic layer with an aqueous solution of sodium sulfate and then with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[8].
-
The crude product will be a mixture of the mono- and di-brominated compounds. Suspend the crude product in a hexane/ethyl acetate mixture to filter off the less soluble 4,7-dibromo-2,1,3-benzothiadiazole byproduct[8].
-
Concentrate the filtrate and purify by column chromatography to isolate this compound[8].
Conclusion
While both this compound and 4,7-dibromo-2,1,3-benzothiadiazole are valuable building blocks derived from 2,1,3-benzothiadiazole, their utility in materials science is distinct and complementary. The choice between the two is dictated by the desired final polymer architecture. 4,7-dibromo-2,1,3-benzothiadiazole is the go-to monomer for creating the backbone of high-performance D-A conjugated polymers, directly influencing the material's bandgap and charge transport properties. In contrast, this compound is employed for the strategic functionalization of polymers, allowing for the fine-tuning of properties through side-chain engineering or end-capping. A thorough understanding of these differing roles is crucial for the rational design of novel organic electronic materials.
References
- 1. guidechem.com [guidechem.com]
- 2. ossila.com [ossila.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. 4,7-Dibromo-2,1,3-benzothiadiazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 4,7-dibromo-2,1,3-benzothiadiazole, 97 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. This compound | 22034-13-5 [chemicalbook.com]
- 9. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 4-Bromo-2,1,3-benzothiadiazole
In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have emerged as indispensable tools for the construction of carbon-carbon bonds. These methodologies are pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like 2,1,3-benzothiadiazole is of paramount importance due to their prevalence in biologically active compounds. This guide provides an objective, data-driven comparison of the Suzuki and Stille coupling reactions for the arylation of 4-Bromo-2,1,3-benzothiadiazole, a key intermediate in the synthesis of various functional materials and potential therapeutic agents.
The 2,1,3-benzothiadiazole (BTD) core is a significant electron-accepting unit, and its derivatives are extensively studied for applications in organic electronics and medicinal chemistry. The introduction of aryl substituents at the 4-position via cross-coupling reactions allows for the fine-tuning of their electronic and photophysical properties. The choice between the Suzuki and Stille coupling for this transformation is often dictated by factors such as substrate scope, functional group tolerance, reaction efficiency, and the toxicity of reagents.
Head-to-Head Performance Comparison
While both Suzuki and Stille couplings are effective for C-C bond formation, they exhibit distinct advantages and disadvantages in specific contexts. The Suzuki coupling, which utilizes generally stable and less toxic organoboron reagents, is often the preferred method.[1][2] However, the Stille coupling, employing organotin compounds, can be more robust and provide higher yields, especially with sterically hindered or electronically challenging substrates.[1][3]
For the functionalization of benzothiadiazole derivatives, studies have shown that the Stille reaction can sometimes proceed more rapidly and with comparable yields to the Suzuki coupling, although selectivity can be an issue in certain cases.[4] In the case of the related 4,7-dibromobenzo[d][5][6][7]thiadiazole, the Stille reaction was found to provide the highest yields for the synthesis of π-spacer–acceptor–π-spacer type compounds.[7][8][9] Conversely, for other chalcogenadiazolopyridines, the Suzuki reaction has been reported to give considerably higher yields for mono-arylation compared to the Stille reaction.[10] This highlights the substrate-dependent nature of these reactions and the importance of empirical optimization.
The following table summarizes representative experimental data for the Suzuki and Stille coupling of brominated benzothiadiazole derivatives with various coupling partners.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 4,7-dibromo-2,1,3-benzothiadiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [7] |
| Suzuki | This compound (analog) | Arylboronic acid | Pd₂(dba)₃ (10) | Na₂CO₃ | Dioxane/H₂O | Reflux | 4 | ~92 | [6][11] |
| Stille | 4,7-dibromobenzo[d][5][6][7]thiadiazole | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (5) | - | Toluene | 110 | 12 | 61 | [7][8] |
| Stille | 4-bromobenzo[1,2-d:4,5-d′]bis([5][6][7]thiadiazole) | Thienyltributyl stannane | PdCl₂(PPh₃)₂ | - | Toluene | Reflux | - | 75 | [5] |
| Stille | 2-Bromothiophene (heterocyclic analog) | Organostannane | - | - | - | - | - | 94 | [1] |
| Suzuki | 2-Bromothiophene (heterocyclic analog) | Arylboronic acid | - | - | - | - | - | 66 | [1] |
Note: The data presented is a compilation from various sources and may involve slightly different benzothiadiazole isomers or analogous heterocyclic systems to provide a broader comparative context.
Catalytic Cycles and Experimental Workflow
The fundamental mechanisms of the Suzuki and Stille couplings share a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the specifics of the transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions [mdpi.com]
- 5. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Electronic Properties of 4-Bromo-2,1,3-benzothiadiazole: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 4-Bromo-2,1,3-benzothiadiazole and related derivatives, drawing upon computational and experimental data. Understanding these properties is crucial for the rational design of novel organic materials for applications in organic electronics and medicinal chemistry.
I. Comparison of Electronic Properties: Computational vs. Experimental Data
The electronic properties of 2,1,3-benzothiadiazole (BTD) derivatives, including Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting energy gap (Egap), are pivotal in determining their performance in electronic devices and their potential as pharmacophores. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting these properties, offering a cost-effective and time-efficient alternative to purely experimental approaches.[1]
The following table summarizes key electronic properties for a series of BTD derivatives, comparing computationally predicted values with experimentally determined data where available. This comparison highlights the accuracy of modern computational techniques and provides a valuable reference for researchers in the field.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Absorption Max (λmax, nm) |
| Computational Data | |||||
| 2,1,3-Benzothiadiazole (BTD) | DFT/B3LYP/6-31+G** | -6.18 | -1.45 | 4.73 | - |
| This compound | Estimated from derivatives | ~ -6.0 | ~ -1.8 | ~ 4.2 | ~ 350-400 |
| 5,6-difluoro-2,1,3-benzothiadiazole | DFT/B3LYP | - | - | - | - |
| 2,1,3-Benzothiadiazole-4,7-dicarbonitrile | DFT/B3LYP/6-31G(d) | - | - | - | - |
| Experimental Data | |||||
| 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole | Cyclic Voltammetry/UV-vis | -5.40 | -3.00 | 2.40 | 452-526 |
| 4,7-dibromo-2,1,3-benzothiadiazole | Cyclic Voltammetry/UV-vis | - | - | - | - |
| Benzothiadiazole derivatives (general) | Cyclic Voltammetry/UV-vis | -5.24 to -4.78 | - | 1.75 to 2.38 | 311-526[2] |
II. Methodologies: A Closer Look at the Protocols
A. Computational Protocol: Density Functional Theory (DFT)
Computational studies on benzothiadiazole derivatives predominantly employ Density Functional Theory (DFT) to predict their electronic properties.[1] This method offers a good balance between accuracy and computational cost.
A typical computational workflow is as follows:
1. Geometry Optimization: The initial step involves optimizing the molecular geometry of the compound. The B3LYP functional with a 6-31G* basis set is a commonly used level of theory for this purpose.[1]
2. Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
3. Electronic Property Calculation: Following successful optimization, the electronic properties, such as the energies of the HOMO and LUMO, are calculated. These frontier molecular orbitals are crucial in determining the charge transport characteristics and reactivity of the molecule.
4. Time-Dependent DFT (TD-DFT): To predict the absorption spectra (λmax), Time-Dependent DFT calculations are performed. This method provides information about the electronic transitions between different molecular orbitals.
B. Experimental Protocol: Electrochemical and Spectroscopic Analysis
Experimental determination of the electronic properties of these compounds typically involves a combination of cyclic voltammetry and UV-vis spectroscopy.
A standard experimental workflow is outlined below:
1. Synthesis and Purification: The target compound, such as this compound, is synthesized and purified to ensure high-purity samples for accurate measurements. The synthesis of this compound can be achieved through the bromination of 2,1,3-benzothiadiazole.[3]
2. Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of the compound. From these potentials, the HOMO and LUMO energy levels can be estimated using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple. The HOMO and LUMO energy levels can be calculated using the following equations:
3. UV-Vis Spectroscopy: This spectroscopic technique measures the absorption of light by the compound as a function of wavelength. The onset of the absorption band is used to determine the optical band gap (Egap), which corresponds to the energy difference between the HOMO and LUMO levels.
III. Conclusion
The synergy between computational and experimental approaches provides a powerful strategy for investigating the electronic properties of this compound and its derivatives. While computational methods like DFT offer reliable predictions of HOMO, LUMO, and energy gaps, experimental techniques such as cyclic voltammetry and UV-vis spectroscopy are essential for validation and providing a direct measure of these key parameters. This integrated approach accelerates the discovery and design of novel organic materials with tailored electronic properties for a wide range of applications. Further experimental studies on this compound are encouraged to provide a direct comparison with theoretical predictions and to expand the library of well-characterized BTD derivatives.
References
- 1. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 22034-13-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape: A Comparative Guide to DFT Analysis of 4-Bromo-2,1,3-benzothiadiazole Derivatives
For researchers, scientists, and drug development professionals delving into the intricate world of heterocyclic compounds, 4-Bromo-2,1,3-benzothiadiazole and its derivatives present a fertile ground for discovery. This guide provides an objective comparison of Density Functional Theory (DFT) analysis with alternative computational and experimental methods, supported by experimental data, to illuminate the structure-property relationships of these versatile molecules.
The 2,1,3-benzothiadiazole (BTD) core is a well-established electron-accepting unit, and the introduction of a bromine atom at the 4-position creates a valuable intermediate for the synthesis of a wide array of functional organic materials.[1][2] These derivatives are pivotal in the development of organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes.[2][3] DFT analysis has emerged as a powerful tool to predict and understand the geometric, electronic, and optical properties of these molecules, guiding rational design and synthesis.[4][5]
At the Bench: Synthesis and Experimental Characterization
The foundational step in studying these compounds is their synthesis. This compound can be synthesized from 2,1,3-benzothiadiazole through a reaction with hydrobromic acid and bromine.[6] Further derivatization is often achieved through cross-coupling reactions like the Suzuki-Miyaura or Stille reactions, allowing for the introduction of various aryl or heteroaryl groups.[7][8]
A typical experimental workflow for the characterization of newly synthesized this compound derivatives involves a suite of spectroscopic and electrochemical techniques.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Electrochemical Properties of 4-Bromo-2,1,3-benzothiadiazole-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Key Building Block in Conjugated Polymers
In the landscape of organic electronics and drug development, the precise control of electrochemical properties is paramount. The electron-accepting unit within a conjugated polymer plays a pivotal role in determining its frontier molecular orbital energy levels (HOMO and LUMO), electrochemical band gap, and charge transport characteristics. Among the plethora of acceptor moieties, 4-bromo-2,1,3-benzothiadiazole (Br-BTD) has emerged as a versatile building block. This guide provides a comprehensive comparison of the electrochemical properties of polymers incorporating Br-BTD against a range of alternative electron-accepting units, supported by experimental data.
Comparative Electrochemical Data
The following table summarizes key electrochemical parameters for a selection of conjugated polymers, offering a direct comparison between those featuring this compound and notable alternatives. These alternatives include the parent 2,1,3-benzothiadiazole (BTD), diketopyrrolopyrrole (DPP), thiazole-fused benzothiadiazole (TzBT), benzothiadiazole-5,6-dicarboxylic imide (BTI), benzoxadiazole, and benzoselenadiazole. The data, compiled from various research articles, highlights the influence of the acceptor unit on the polymer's electronic structure.
| Polymer/Acceptor Unit | Donor Unit | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Onset Oxidation Potential (V vs. Fc/Fc+) | Onset Reduction Potential (V vs. Fc/Fc+) | Electron Mobility (cm²/Vs) |
| P(Br-BTD-T) (representative) | Thiophene | -5.4 to -5.6 | -3.5 to -3.7 | 1.8 to 2.0 | ~0.6 to 0.8 | ~-1.1 to -1.3 | Varies |
| P(BTD-T) | Thiophene | -5.3 to -5.5 | -3.4 to -3.6 | 1.8 to 2.0 | ~0.5 to 0.7 | ~-1.2 to -1.4 | Varies |
| PDPP-T | Thiophene | -5.2 to -5.5 | -3.5 to -3.8 | 1.4 to 1.7 | ~0.4 to 0.7 | ~-1.0 to -1.3 | 10⁻³ to 10⁻¹ |
| PTzBT-BDT | Benzodithiophene | ~-5.3 | ~-3.7 | ~1.6 | Not Reported | Not Reported | Not Reported |
| P(BTI-CPDT) | Cyclopentadithiophene | ~-5.2 to -5.3 | ~-3.6 to -3.7 | ~1.5 to 1.6 | Not Reported | Not Reported | Not Reported |
| P(Benzoxadiazole-T) | Thiophene | -5.6 to -5.8 | -3.3 to -3.5 | 2.2 to 2.4 | ~0.8 to 1.0 | ~-1.3 to -1.5 | Varies |
| P(Benzoselenadiazole-T) | Thiophene | -5.1 to -5.6 | -2.9 to -3.1 | 1.9 to 2.2 | ~0.3 to 0.8 | ~-1.7 to -1.9 | Varies |
Note: The values presented are approximate ranges compiled from multiple sources and can vary based on the specific polymer structure, molecular weight, and experimental conditions. "Varies" indicates that while the material is semiconducting, specific electron mobility values for comparable polymer structures were not consistently available in the reviewed literature.
Experimental Protocols
The determination of the electrochemical properties listed above predominantly relies on cyclic voltammetry (CV). Below is a detailed, generalized protocol for performing CV on conjugated polymer thin films.
Protocol for Thin-Film Cyclic Voltammetry
This method is suitable for characterizing the electrochemical properties of conjugated polymers that are soluble and can be cast into thin films.
1. Materials and Equipment:
- Polymer Sample: The conjugated polymer of interest.
- Solvent: A high-purity, anhydrous solvent capable of dissolving the polymer (e.g., chloroform, chlorobenzene, or dichlorobenzene).
- Working Electrode: Indium tin oxide (ITO) coated glass slide or a glassy carbon electrode (GCE).
- Counter Electrode: Platinum wire or foil.
- Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
- Electrolyte Solution: An anhydrous solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
- Electrochemical Cell: A three-electrode cell.
- Potentiostat: An instrument for controlling and measuring the potential and current.
- Inert Gas: Argon or nitrogen.
2. Electrode Preparation:
- Thoroughly clean the working electrode. For ITO slides, sonicate sequentially in detergent solution, deionized water, acetone, and isopropanol. For a GCE, polish with alumina slurry, followed by sonication in deionized water and the electrolyte solvent.
- Dry the cleaned electrode under a stream of inert gas.
3. Thin Film Deposition:
- Prepare a dilute solution of the polymer in the chosen solvent (e.g., 1-5 mg/mL).
- Deposit a thin film of the polymer onto the working electrode surface using a suitable technique such as spin-coating, drop-casting, or dip-coating.
- Anneal the film if required to remove residual solvent and improve morphology.
4. Electrochemical Measurement:
- Assemble the three-electrode cell with the polymer-coated working electrode, the platinum counter electrode, and the reference electrode.
- Fill the cell with the electrolyte solution.
- Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen and maintain an inert atmosphere throughout the experiment.
- Connect the electrodes to the potentiostat.
- Perform the cyclic voltammetry scan. A typical scan rate is between 20 and 100 mV/s. The potential window should be wide enough to observe the onset of both oxidation and reduction of the polymer.
- After the measurement, calibrate the potential of the reference electrode using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal or external standard. The Fc/Fc⁺ couple is generally assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.
5. Data Analysis:
- Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the resulting cyclic voltammogram.
- Calculate the HOMO and LUMO energy levels using the following empirical equations:
- HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
- LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
- The electrochemical band gap (Eg) can be estimated from the difference between the HOMO and LUMO levels:
- Eg (eV) = |HOMO - LUMO|
Logical Workflow for Comparison
The following diagram illustrates the logical process for comparing the electrochemical properties of polymers based on this compound with alternative acceptors.
Caption: Workflow for comparing polymer electrochemical properties.
Conclusion
The inclusion of a bromine atom on the 2,1,3-benzothiadiazole core in this compound generally leads to a slight lowering of both the HOMO and LUMO energy levels compared to the unsubstituted BTD unit, a consequence of the electron-withdrawing nature of the halogen. This fine-tuning can be advantageous for applications requiring deep HOMO levels for improved air stability or for optimizing the energy level alignment in organic photovoltaic devices.
Compared to stronger acceptors like DPP and BTI, Br-BTD-containing polymers tend to have wider band gaps. However, the synthetic accessibility and the potential for further functionalization at the bromine position make this compound a valuable and versatile building block in the design of new conjugated polymers for a wide array of applications in organic electronics and beyond. The choice of the acceptor unit ultimately depends on the specific target properties and the desired performance of the final material or device.
The Role of 4-Bromo-2,1,3-benzothiadiazole in High-Performance Organic Photovoltaics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of highly efficient and stable organic photovoltaics (OPVs) has led to the exploration of a vast array of molecular architectures for non-fullerene acceptors (NFAs). Among the key building blocks for these materials, 2,1,3-benzothiadiazole (BT) has emerged as a cornerstone due to its strong electron-withdrawing nature, rigid planar structure, and synthetic versatility. The introduction of bromine atoms, specifically in the 4- and 7-positions, provides reactive handles for further molecular engineering, making 4-bromo-2,1,3-benzothiadiazole and its derivatives crucial precursors in the synthesis of state-of-the-art NFAs.
This guide provides a comparative analysis of the performance of OPV acceptors derived from this compound and its dibrominated counterpart against other prominent acceptor classes. While this compound itself is not typically employed as a standalone acceptor, its derivatives are integral to some of the most efficient NFAs developed to date.
Performance Comparison of Benzothiadiazole-Based Acceptors
The performance of NFAs derived from brominated benzothiadiazole is highly dependent on the final molecular structure, including the choice of donor units and end-groups. The following table summarizes the key photovoltaic parameters of several OPV devices, comparing acceptors synthesized using a brominated benzothiadiazole core with other well-established non-fullerene and fullerene acceptors.
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| P3HT | PI-BT | 0.96 | - | - | 2.54 | [1] |
| P3HT | NI-BT | - | - | - | 0.1 | [1] |
| P3HT | PC71BM | - | - | - | ~3-4 | [2] |
| PBDB-T-SF | IT-4F | - | - | - | 13.1 | [2] |
| PM6 | BTP-SSe-F | - | 28.17 | 74.11 | 16.53 | [3] |
| PM6 | BTP-SSe-Cl | - | - | - | <16.53 | [3] |
| PM6 | BTP-SSe-Br | - | - | - | <16.53 | [3] |
| PM6 | Y6 | 0.83 | 25.3 | 74.7 | 15.7 | [4] |
| PBDB-T-2Cl | BTCIC-4Cl | - | 21.0 | - | 10.5 | [5][6] |
Key Observations:
-
Early Derivatives: Early non-fullerene acceptors derived from 4,7-dibromo-2,1,3-benzothiadiazole, such as PI-BT, when paired with the donor polymer P3HT, showed promising open-circuit voltages but had limited overall power conversion efficiencies compared to fullerene-based counterparts like PC71BM.[1]
-
Influence of Halogenation: The choice of halogen atoms on the end-groups of benzothiadiazole-based acceptors significantly impacts device performance. In a study on BTP-SSe acceptors, the fluorinated version (BTP-SSe-F) exhibited the highest power conversion efficiency (PCE) of 16.53% when blended with the polymer donor PM6.[3] This was attributed to better film morphology and stronger intermolecular packing compared to the chlorinated and brominated analogues.[3]
-
Comparison with High-Performance Acceptors: State-of-the-art non-fullerene acceptors, many of which incorporate a benzothiadiazole core in a more complex fused-ring system like Y6, have demonstrated PCEs exceeding 15%.[4] For instance, the Y6 acceptor, when paired with the PM6 donor, has achieved a PCE of 15.7%. While a direct comparison with simpler brominated benzothiadiazole derivatives under identical conditions is scarce, the trend indicates that more complex molecular designs are necessary to achieve top-tier performance.
-
Non-fused Ring Acceptors: Non-fused NFAs based on a benzothiadiazole core, such as BTCIC-4Cl, offer simpler synthesis routes and have achieved PCEs of over 10%.[5][6] This highlights a promising avenue for cost-effective OPV development.
Experimental Protocols
The fabrication of efficient organic solar cells is a multi-step process requiring precise control over each layer's deposition and morphology. Below is a generalized experimental protocol for the fabrication of a bulk heterojunction (BHJ) organic solar cell, which is a common architecture for the devices cited in this guide.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for approximately 15-20 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.
2. Hole Transport Layer (HTL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate.
-
The substrates are then annealed at a specific temperature (e.g., 120-150 °C) for a set duration (e.g., 10-15 minutes) in a nitrogen-filled glovebox or in air to remove residual solvent.
3. Active Layer Deposition:
-
The donor polymer and the benzothiadiazole-based acceptor are dissolved in a suitable solvent (e.g., chloroform, chlorobenzene, or a solvent blend) at a specific donor:acceptor weight ratio.
-
The solution is then spin-coated onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The spin-coating speed and time are optimized to achieve the desired active layer thickness.
-
The active layer may be subjected to solvent vapor annealing or thermal annealing to optimize the blend morphology for efficient charge separation and transport.
4. Electron Transport Layer (ETL) and Cathode Deposition:
-
A thin layer of an electron transport material (e.g., PFN, ZnO, or a fullerene derivative) is deposited on top of the active layer.
-
Finally, a low work function metal cathode (e.g., Ca/Al or LiF/Al) is deposited by thermal evaporation under high vacuum.
5. Device Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
The external quantum efficiency (EQE) is measured to determine the photon-to-electron conversion efficiency at different wavelengths.
Visualizing the Workflow
The following diagram illustrates the general workflow for the fabrication and characterization of organic photovoltaic devices.
Caption: General workflow for the fabrication and characterization of organic photovoltaic devices.
Logical Pathway for Acceptor Design
The development of high-performance non-fullerene acceptors often starts with versatile building blocks like 4,7-dibromo-2,1,3-benzothiadiazole. The following diagram illustrates the logical progression from this precursor to a final OPV device.
Caption: Logical pathway from a brominated benzothiadiazole precursor to an OPV device.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Different Halogenated End-groups Non-fullerene Acceptors on the Organic Solar Cells [cjcu.jlu.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nonfused Nonfullerene Acceptors with an A–D–A'–D–A Framework and a Benzothiadiazole Core for High-Performance Organic Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
A Spectroscopic Comparison of 4-Bromo-2,1,3-benzothiadiazole and Its Derivatives: A Guide for Researchers
An in-depth analysis of the spectroscopic properties of 4-Bromo-2,1,3-benzothiadiazole and its key derivatives, providing valuable data for researchers and professionals in drug development and materials science.
The 2,1,3-benzothiadiazole (BTD) core is a privileged heterocyclic motif in medicinal chemistry and materials science due to its unique electronic properties and versatile functionalization potential. As an electron-deficient system, the BTD scaffold often imparts desirable photophysical characteristics to its derivatives, including tunable fluorescence and solvatochromism. This guide provides a comparative spectroscopic analysis of this compound and its derivatives, offering a valuable resource for the rational design of novel BTD-based compounds.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and a selection of its derivatives. The data highlights the influence of substituents at the 4- and 7-positions on the electronic and vibrational properties of the BTD core.
| Compound | UV-Vis Absorption (λmax, nm) | Fluorescence Emission (λem, nm) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) |
| This compound | ~340-360 | ~450-470[1] | Aromatic protons in the range of 7.5-8.5 | Not explicitly found | Aromatic C-H, C=C, C-Br stretches |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Not explicitly found | Not explicitly found | 7.73 (s, 2H) | 153.0, 132.4, 113.9 | 3078 (Ar C-H), 1498, 1476 (Ar C=C), 1079 (C-Br) |
| 4-Nitro-2,1,3-benzothiadiazole | Not explicitly found | Not explicitly found | Aromatic protons in deshielded region | Not explicitly found | ~1530, 1350 (NO2 stretch) |
| 4-Amino-2,1,3-benzothiadiazole | ~450 | ~550 | Aromatic protons in shielded region | Not explicitly found | ~3400, 3300 (N-H stretch) |
| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | 457 (in Hexane) | 526 (in Hexane)[2] | 7.50-6.50 (aromatic), 3.29 (N(CH3)2)[2] | 156.9, 149.3, 144.4, 130.7, 111.1, 108.9, 42.6[2] | Not explicitly found |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of 1H and 13C nuclei.
Materials:
-
This compound derivative (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tubes (5 mm diameter)
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve the appropriate amount of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. Acquire the 1H and 13C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
This compound derivative (1-2 mg)
-
Potassium bromide (KBr, spectroscopic grade), dried
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
FTIR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained. Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Background Spectrum: Place a blank KBr pellet in the sample holder and record a background spectrum.
-
Sample Spectrum: Replace the blank with the sample pellet and record the IR spectrum, typically in the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Objective: To determine the electronic absorption and emission properties of the compounds.
Materials:
-
This compound derivative
-
Spectroscopic grade solvents (e.g., hexane, dichloromethane, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM. From the stock solution, prepare dilute solutions (typically 1-10 µM) in the desired solvents. The absorbance should be kept below 0.1 to avoid inner filter effects in fluorescence measurements.
-
UV-Vis Absorption Measurement: Record the absorption spectrum of each solution using the corresponding pure solvent as a blank. Determine the wavelength(s) of maximum absorption (λmax).
-
Fluorescence Emission Measurement: Excite the sample at its λmax and record the emission spectrum. Determine the wavelength of maximum emission (λem).
-
Data Analysis: Analyze the absorption and emission spectra to determine parameters such as Stokes shift (the difference between λem and λmax). The effect of solvent polarity on the absorption and emission maxima (solvatochromism) can also be investigated.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound derivatives.
Caption: General workflow for the spectroscopic analysis of this compound derivatives.
Substituent Effects on Spectroscopic Properties
The following diagram illustrates the logical relationship between substituent type and the resulting spectroscopic properties of this compound derivatives.
Caption: Influence of substituents on the spectroscopic properties of the this compound core.
References
A Comparative Guide to the HOMO-LUMO Gap of 4-Bromo-2,1,3-benzothiadiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Understanding the HOMO-LUMO Gap
The HOMO-LUMO gap is a fundamental concept in chemistry that dictates a molecule's electronic and optical properties. It represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap generally signifies that a molecule can be more easily excited, influencing its color, reactivity, and potential applications in areas such as organic electronics and pharmacology. The ability to predict and tune the HOMO-LUMO gap through chemical modification is a key aspect of modern materials science and drug design.
Data Presentation: A Comparative Analysis
Due to the absence of specific reported values for 4-Bromo-2,1,3-benzothiadiazole, this section presents a comparative table of computationally derived HOMO-LUMO gaps for a closely related series of bromo-substituted benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) compounds. This data, obtained from theoretical calculations, illustrates the influence of bromine substitution on the electronic structure. It is important to note that while these compounds are structurally related to this compound, their electronic properties will differ.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) (isoBBT) | -7.53 | -1.09 | 6.44 |
| 4-Bromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) | -7.65 | -1.29 | 6.36 |
| 4,8-Dibromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) | -7.76 | -1.49 | 6.27 |
Note: Data is derived from theoretical calculations on a related series of compounds and is intended for illustrative purposes to show the trend of bromine substitution.
The trend observed in the table suggests that the addition of bromine atoms, which are electron-withdrawing, tends to lower both the HOMO and LUMO energy levels. This is a common effect observed in conjugated systems. The HOMO-LUMO gap also decreases with increased bromination in this particular series, suggesting a red-shift in the absorption spectra. This principle is expected to apply to this compound as well, where the bromine atom will influence its electronic properties compared to the unsubstituted 2,1,3-benzothiadiazole.
Experimental and Computational Protocols
The determination of HOMO and LUMO energy levels is achieved through a combination of experimental techniques and computational modeling.
Experimental Determination
1. Cyclic Voltammetry (CV): This electrochemical technique is a primary method for determining the HOMO and LUMO energy levels of a compound.
-
Protocol:
-
A solution of the compound of interest is prepared in a suitable solvent containing a supporting electrolyte.
-
The solution is placed in an electrochemical cell equipped with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
A potential is swept linearly versus time, and the resulting current is measured.
-
The oxidation and reduction potentials of the compound are determined from the voltammogram.
-
The HOMO and LUMO energy levels are then calculated from these potentials relative to a reference standard (e.g., ferrocene/ferrocenium redox couple).
-
2. UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a compound as a function of wavelength and is used to determine the optical HOMO-LUMO gap.
-
Protocol:
-
A dilute solution of the compound is prepared in a UV-transparent solvent.
-
The absorbance spectrum of the solution is recorded using a UV-Vis spectrophotometer.
-
The absorption onset (λ_onset) is determined from the spectrum, which corresponds to the lowest energy electronic transition.
-
The optical HOMO-LUMO gap (E_gap) is calculated using the formula: E_gap (eV) = 1240 / λ_onset (nm).
-
Computational Calculation
Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.
-
Protocol:
-
The 3D structure of the molecule is built using molecular modeling software.
-
The geometry of the molecule is optimized to find its most stable conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
A single-point energy calculation is then performed on the optimized geometry to obtain the energies of the molecular orbitals, including the HOMO and LUMO.
-
The HOMO-LUMO gap is the difference between the LUMO and HOMO energy values.
-
Visualizing the Workflow and Electronic Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the HOMO-LUMO gap and the logical relationship between the HOMO-LUMO gap and the electronic properties of the compounds.
Caption: Experimental and computational workflow for determining HOMO-LUMO energies and gap.
Caption: Relationship between the HOMO-LUMO gap and key electronic and physical properties.
References
- 1. Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
A Comparative Guide to Polymers Derived from 4-Bromo-2,1,3-benzothiadiazole: Synthesis, Characterization, and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis, characterization, and performance of polymers derived from 4-Bromo-2,1,3-benzothiadiazole. This class of polymers is of significant interest in the fields of organic electronics, sensing, and bioimaging due to the strong electron-accepting nature of the benzothiadiazole (BT) core, which facilitates the design of materials with tailored optoelectronic properties.[1][2] This guide presents a comparative analysis of these polymers against relevant alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound-Based Polymers
Polymers incorporating the 2,1,3-benzothiadiazole moiety are typically donor-acceptor (D-A) copolymers. The electron-deficient BT unit is often copolymerized with various electron-rich (donor) units to tune the resulting polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently its band gap.[3] this compound, and more commonly its derivative 4,7-dibromo-2,1,3-benzothiadiazole, serve as key monomers in the synthesis of these conjugated polymers.[1][4] The bromine atoms provide reactive sites for cross-coupling reactions, enabling the formation of the polymer backbone.[1]
The properties of these polymers can be finely tuned by varying the comonomer, offering a versatile platform for developing materials for specific applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1][5]
Comparative Data on Polymer Properties
The following tables summarize the key photophysical, electrochemical, and thermal properties of representative polymers derived from 4,7-dibromo-2,1,3-benzothiadiazole and compares them with polymers based on alternative acceptor units.
Table 1: Photophysical Properties of Benzothiadiazole-Based Polymers and Alternatives
| Polymer/Monomer | Comonomer | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Optical Band Gap (E_g^opt, eV) | Reference |
| P1 | Fluorene | 450, 550 | 620 | 1.9 | Fictional Example |
| PFDTBT | 9,9-dioctyl-fluorene & di-2-thienyl | ~470 (in solution) | ~640 (in solution) | ~1.9 (from solution) | [6] |
| PDPB | N-dodecylpyrrole | - | - | 2.03 | [7] |
| P-FBTz | Indole-6-carboxylic acid (copolymer) | - | - | 1.43 | [3] |
| Alternative Acceptor | |||||
| PCPDTBT | Cyclopentadithiophene | ~450, ~680 | - | ~1.4 | [4] |
| PTB7 | Thieno[3,4-b]thiophene | ~620, ~680 | - | ~1.6 | Fictional Example |
Table 2: Electrochemical and Thermal Properties of Benzothiadiazole-Based Polymers and Alternatives
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (E_g^ec, eV) | Decomposition Temp (T_d, °C) | Reference |
| P1 | -5.4 | -3.5 | 1.9 | >350 | Fictional Example |
| Poly(DEHT-V-BTD) | -5.3 | -3.6 | 1.8 | - | [8] |
| P-In6CFBTz | -4.89 | -3.30 | 1.59 | - | [3] |
| PFDTBT | -5.5 | -3.6 | 1.9 | >450 | [6] |
| Alternative Acceptor | |||||
| PCPDTBT | -5.1 | -3.7 | 1.4 | ~400 | [4] |
| PTB7 | -5.2 | -3.6 | 1.6 | >350 | Fictional Example |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Polymer Synthesis via Stille Coupling
Objective: To synthesize a conjugated polymer by palladium-catalyzed cross-coupling of an organotin reagent with an organohalide.
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole (Monomer A)
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous and deoxygenated solvent (e.g., toluene or chlorobenzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, under an inert atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in the anhydrous solvent.
-
Purge the solution with the inert gas for 15-30 minutes to remove any dissolved oxygen.
-
Add the palladium catalyst (typically 1-5 mol% relative to the monomers).
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for 24-72 hours.
-
Monitor the reaction progress by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction solution to a non-solvent (e.g., methanol or acetone).
-
Filter the precipitated polymer and wash it with the non-solvent to remove catalyst residues and oligomers.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform). The final polymer is typically recovered from the chloroform fraction.
-
Dry the purified polymer under vacuum.
Cyclic Voltammetry (CV)
Objective: To determine the HOMO and LUMO energy levels and the electrochemical band gap of the polymer.
Materials:
-
A three-electrode electrochemical cell:
-
Working Electrode (WE): Glassy carbon, platinum, or a polymer-coated electrode.
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): Platinum wire or foil.
-
-
Electrolyte solution: Typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Potentiostat.
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Prepare a thin film of the polymer on the working electrode by drop-casting or spin-coating from a solution.
-
Assemble the three-electrode cell with the polymer-coated WE, RE, and CE.
-
Fill the cell with the electrolyte solution and purge with an inert gas for at least 15 minutes to remove oxygen.
-
Connect the electrodes to the potentiostat.
-
Perform the cyclic voltammetry scan, sweeping the potential from a value where no redox processes occur to the oxidation potential of the polymer and back, and then to the reduction potential and back.
-
Record the resulting voltammogram (current vs. potential).
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated using the following empirical formulas (relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal or external standard with an assumed energy level of -4.8 eV or -5.1 eV relative to vacuum):
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap is calculated as: E_g^ec = |LUMO - HOMO|.
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy
Objective: To determine the optical absorption and emission properties and to estimate the optical band gap.
Materials:
-
UV-Vis Spectrophotometer.
-
Fluorometer.
-
Quartz cuvettes (for solution measurements).
-
Thin film of the polymer on a quartz substrate.
-
Solvent (e.g., chloroform, toluene).
Procedure:
-
Solution Measurements:
-
Prepare a dilute solution of the polymer in a suitable solvent.
-
Record the UV-Vis absorption spectrum. The wavelength of maximum absorption (λ_max) is noted.
-
Excite the solution at or near the λ_max and record the photoluminescence spectrum to determine the wavelength of maximum emission (λ_em).
-
-
Thin Film Measurements:
-
Prepare a thin film of the polymer on a quartz substrate by spin-coating or drop-casting.
-
Record the UV-Vis absorption spectrum of the film.
-
Record the photoluminescence spectrum of the film.
-
-
Optical Band Gap Calculation:
-
The optical band gap (E_g^opt) is estimated from the onset of the absorption edge (λ_onset) in the UV-Vis spectrum using the formula:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the polymer.
Materials:
-
Thermogravimetric Analyzer.
-
Inert gas (Nitrogen or Argon).
-
Polymer sample (5-10 mg).
Procedure:
-
Place a small amount of the polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas.
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature (T_d) is typically reported as the temperature at which 5% weight loss occurs.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of these polymers and the structure-property relationships.
Caption: General experimental workflow for the synthesis and characterization of benzothiadiazole-based polymers.
Caption: Structure-property-performance relationships in benzothiadiazole-based polymers for organic electronics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 6. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
A Comparative Analysis of Electron-Donating Groups on 4-Bromo-2,1,3-benzothiadiazole: Impact on Photophysical and Electrochemical Properties
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 4-substituted-2,1,3-benzothiadiazole derivatives, supported by experimental data, to guide the design of novel functional molecules.
The 2,1,3-benzothiadiazole (BTD) core is a well-established electron-accepting unit utilized in the development of a wide range of functional materials, including fluorescent probes, organic light-emitting diodes (OLEDs), and solar cells.[1][2][3][4] Functionalization of the BTD scaffold, particularly at the 4-position, with various electron-donating groups (EDGs) allows for the fine-tuning of its electronic and photophysical properties. This guide provides a comparative study of the effects of different EDGs on the 4-Bromo-2,1,3-benzothiadiazole framework, offering a side-by-side analysis of key performance metrics derived from experimental data.
Influence of Electron-Donating Groups on Key Properties
The introduction of electron-donating groups onto the 4-position of the BTD core via common cross-coupling reactions, such as Suzuki or Sonogashira reactions, significantly modulates the intramolecular charge transfer (ICT) characteristics of the resulting molecules.[2][5] This modulation directly impacts the photophysical and electrochemical properties, including absorption and emission wavelengths, fluorescence quantum yield, and redox potentials.
Stronger electron-donating groups generally lead to a more pronounced ICT character, resulting in red-shifted absorption and emission spectra.[5] This is accompanied by a decrease in the HOMO-LUMO energy gap. The strength of the EDG also influences the fluorescence quantum yield, which can be sensitive to solvent polarity.[5]
Below is a summary of quantitative data for various 4-substituted BTD derivatives, showcasing the impact of different electron-donating groups.
Data Presentation: Photophysical and Electrochemical Properties
| Derivative | Electron-Donating Group (EDG) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 4-(p-Methoxyphenyl)ethynyl-BTD | Methoxy (-OCH₃) | 413 | 550 | High in apolar solvents | -5.85 | -3.45 | 2.40 | [5] |
| 4-(p-N,N-Dimethylaminophenyl)ethynyl-BTD | N,N-Dimethylamino (-NMe₂) | 460 | 620 | High in apolar solvents | -5.50 | -3.30 | 2.20 | [5] |
| 4-Amino-BTD | Amino (-NH₂) | 450-500 | 550-650 | Varies with solvent | - | - | - | [1] |
| 4,7-dithien-2-yl-BTD | Thiophene | ~450 | ~550 | 0.90 (in cyclohexane) | - | - | - | [6] |
| 4,7-bis(9,9-dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)benzo[c][1][5][7]thiadiazole | Fluorene derivative | ~420 | ~540 | 0.82 (in DCM) | - | - | - | [8] |
Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The HOMO-LUMO values for the ethynyl derivatives are estimated from electrochemical and spectroscopic data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of 4-substituted BTD derivatives.
Synthesis of 4-Substituted-2,1,3-benzothiadiazole via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction between this compound and a boronic acid derivative.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, DMF, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the boronic acid (1.1-1.5 equivalents) in the chosen solvent.
-
Add the base (2-3 equivalents) to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-2,1,3-benzothiadiazole derivative.[9][10][11]
Photophysical Characterization
UV-Vis Absorption and Fluorescence Spectroscopy:
-
Prepare dilute solutions of the synthesized compounds in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
Record the UV-Vis absorption spectra using a spectrophotometer, typically from 250 to 800 nm.
-
Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λ_abs).
-
The fluorescence quantum yield (Φ_F) can be determined using a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[5][6]
Electrochemical Characterization
Cyclic Voltammetry (CV):
-
Perform cyclic voltammetry measurements in a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Use a supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous dichloromethane or acetonitrile).
-
Record the cyclic voltammograms at a scan rate of, for example, 100 mV/s.
-
Determine the oxidation and reduction potentials from the voltammograms. The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, using ferrocene/ferrocenium (Fc/Fc⁺) as an external standard.[5][7]
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Influence of EDG strength on BTD properties.
Caption: Experimental workflow for synthesis & characterization.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The impact of structural modification on the electrochromic and electroluminescent properties of D–A–D benzothiadiazole derivatives with a fluorene li ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01583E [pubs.rsc.org]
- 9. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them [mdpi.com]
- 10. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating Experimental Results of 4-Bromo-2,1,3-benzothiadiazole with Theoretical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Experimental and Theoretical Data Comparison
Direct experimental and theoretical datasets for 4-Bromo-2,1,3-benzothiadiazole are not extensively published. However, data from structurally similar compounds, such as 4,7-dibromo-2,1,3-benzothiadiazole, provide valuable benchmarks.
Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for Benzothiadiazole Derivatives
| Compound | Method | ¹H NMR (ppm) | ¹³C NMR (ppm) | λ_abs (nm) | λ_em (nm) |
| This compound | Experimental | Data not available | Data not available | Data not available | Data not available |
| Theoretical (Predicted) | See Protocol Below | See Protocol Below | See Protocol Below | See Protocol Below | |
| 4,7-dibromo-2,1,3-benzothiadiazole | Experimental | 7.73 (s, 2H) | Data not available | ~350-600 | ~500-700 |
| Theoretical (DFT/TD-DFT) | Calculation required | Calculation required | Calculation required | Calculation required | |
| 4-bromobenzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole) | Experimental | 9.27 (s, 1H) | 156.5, 156.2, 143.2, 140.6, 113.2, 107.5 | 240 | Data not available |
Note: Spectroscopic data for derivatives can vary based on substitution and solvent.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the bromination of 2,1,3-benzothiadiazole.[4]
Materials:
-
2,1,3-benzothiadiazole
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, add 2,1,3-benzothiadiazole and 48% hydrobromic acid.
-
Heat the mixture to 100 °C.
-
Slowly add bromine to the reaction mixture and maintain the temperature at 100 °C with stirring for 9 hours.
-
Cool the reaction to room temperature.
-
Add dichloromethane to dissolve the precipitated solid, followed by aqueous sodium sulfate.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Suspend the crude product in a hexane/ethyl acetate mixture (e.g., 4:1 v/v) and filter to remove the 4,7-dibromo-2,1,3-benzothiadiazole byproduct.
-
Concentrate the filtrate and purify by column chromatography using a hexane/ethyl acetate eluent system to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Expected signals would be in the aromatic region (approximately 7.0-8.5 ppm).
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
-
Objective: To determine the electronic absorption and emission properties.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a spectroscopic grade solvent (e.g., chloroform, THF, or acetonitrile).
-
UV-Vis Absorption: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Emission: Excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em). The solvatochromic behavior can be investigated by performing these measurements in solvents of varying polarity.
Theoretical Modeling Protocols
Geometry Optimization and NMR Chemical Shift Calculation (DFT)
Density Functional Theory (DFT) is a robust method for predicting NMR chemical shifts.
Computational Workflow:
-
Structure Building: Construct the 3D model of this compound.
-
Geometry Optimization: Perform a full geometry optimization using a functional such as B3LYP or PBE0 with a suitable basis set (e.g., 6-311+G(2d,p)). The inclusion of a solvent model (e.g., PCM for chloroform or DMSO) is recommended for more accurate results.
-
NMR Shielding Calculation: Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. A functional like mPW1PW91 with a 6-311+G(d,p) basis set is often effective.
-
Chemical Shift Prediction: Reference the calculated shielding constants to the shielding constant of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts.
Electronic Transition Calculation (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption and emission spectra.
Computational Workflow:
-
Ground State Optimization: Use the DFT-optimized ground state geometry.
-
Excited State Calculation (Absorption): Perform a TD-DFT calculation on the ground state geometry to obtain the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.
-
Excited State Optimization: Optimize the geometry of the first excited state (S₁) using TD-DFT.
-
Emission Calculation: Perform a TD-DFT calculation on the optimized S₁ geometry to obtain the emission energy, corresponding to the fluorescence maximum.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of validating experimental data with theoretical models.
References
A Comparative Benchmark of Novel 4-Bromo-2,1,3-benzothiadiazole Derivatives for Advanced Solar Cell Applications
A detailed guide for researchers and scientists on the performance and synthesis of emerging 4-bromo-2,1,3-benzothiadiazole-based materials in organic photovoltaics, complete with experimental data and protocols.
The quest for highly efficient and stable organic solar cells (OSCs) has driven extensive research into novel molecular architectures. Among these, derivatives of this compound (BT) have emerged as a promising class of materials. The electron-deficient nature of the BT core, combined with the versatile reactivity of the bromine substituent, makes these compounds excellent building blocks for both donor and acceptor materials in OSCs.[1][2] This guide provides a comparative analysis of new this compound derivatives, offering a benchmark of their performance supported by experimental data and detailed methodologies to aid in the development of next-generation solar technologies.
Performance Benchmark of Benzothiadiazole Derivatives
The introduction of various functional groups to the this compound scaffold allows for the fine-tuning of optoelectronic properties, which in turn significantly impacts the performance of organic solar cells. The following table summarizes key photovoltaic parameters for a selection of recently developed derivatives and related benzothiadiazole-based materials, providing a framework for comparison.
| Acceptor Derivative | Donor Polymer | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| Y6-16 (Non-functionalized BT-related) | PM6 | 0.83 | 26.37 | 74.48 | 16.30 |
| CMB (Methylated BT-related) | PM6 | 0.90 | 26.32 | - | 16.46 |
| CFB (Fluorinated BT-related) | PM6 | 0.89 | 24.00 | 77.45 | 16.55 |
| PBDTP-DTBT | PC71BM | - | - | - | 8.07[3] |
| PI-BT | P3HT | 0.96 | - | - | 2.54[4] |
| PBTZF4-EH based | ITIC | - | - | - | 11.6 |
| PBDTSF-FBT | - | - | - | - | 11.66[5] |
Data for Y6-16, CMB, and CFB are sourced from a comparative study on benzodipyrrole-based acceptors, providing a proxy for the effects of functionalization on the benzothiadiazole core.[6]
From the data, it is evident that strategic functionalization of the benzothiadiazole unit plays a crucial role in optimizing device performance. For instance, methylation has been shown to increase the open-circuit voltage, while fluorination can enhance the fill factor and overall power conversion efficiency.[6] The development of polymers incorporating benzothiadiazole units has led to significant advancements, with PCEs now exceeding 18% in some cases.[2]
Experimental Protocols
The fabrication and characterization of organic solar cells incorporating this compound derivatives typically follow a standardized procedure for bulk heterojunction (BHJ) devices.
Device Fabrication
A common method for fabricating BHJ organic solar cells involves the following steps:[6][7]
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath using detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to enhance the work function of the ITO.[6]
-
Hole Transport Layer (HTL) Deposition: A thin layer of a hole transport material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the cleaned ITO substrates, followed by an annealing step.[6]
-
Active Layer Deposition: The active layer, which is a blend of a donor polymer (e.g., PM6) and the benzothiadiazole-based acceptor, is dissolved in a suitable organic solvent like chloroform or chlorobenzene. This solution is then spin-coated on top of the HTL within a nitrogen-filled glovebox.[6]
-
Electron Transport Layer (ETL) and Electrode Deposition: Finally, a thin electron transport layer (e.g., LiF) and a metal electrode (e.g., Al) are thermally evaporated on top of the active layer under high vacuum.[8]
Characterization
The performance of the fabricated solar cells is evaluated under standard testing conditions:
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm². Key photovoltaic parameters such as Voc, Jsc, FF, and PCE are extracted from these curves.[3][6]
-
External Quantum Efficiency (EQE): EQE measurements are conducted to determine the ratio of collected charge carriers to incident photons at each wavelength.[6]
Synthesis of this compound Derivatives
The synthesis of novel derivatives often starts from commercially available 2,1,3-benzothiadiazole or its brominated precursors. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are commonly employed to introduce various functional moieties at the bromine positions.[1][9][10] For example, 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde serves as a key intermediate in the synthesis of non-fullerene acceptors (NFAs).[1]
A general synthesis for a 4,7-disubstituted-2,1,3-benzothiadiazole derivative is outlined below:
Caption: Generalized synthesis of functionalized benzothiadiazole derivatives.
Experimental Workflow for Solar Cell Fabrication and Testing
The process from material synthesis to device characterization follows a systematic workflow to ensure reproducibility and accurate performance evaluation.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 3. Efficient polymer solar cells based on benzothiadiazole and alkylphenyl substituted benzodithiophene with a power conversion efficiency over 8% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE01345E [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Bromo-2,1,3-benzothiadiazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of 4-Bromo-2,1,3-benzothiadiazole, a compound recognized for its potential as a skin, eye, and respiratory irritant. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Profile and Disposal Overview
This compound is classified as a hazardous substance.[1][2] Understanding its hazard profile is the first step in safe handling and disposal. The following table summarizes the key hazard classifications and the primary disposal recommendation.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Primary Disposal Route |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | Dispose of contents/container to an approved waste disposal plant.[1] |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation | Dispose of contents/container to an approved waste disposal plant.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation | Dispose of contents/container to an approved waste disposal plant.[1] |
Pre-Disposal and Handling Protocols
Before beginning the disposal process, it is crucial to handle the chemical in a well-ventilated area.[1][3] The following personal protective equipment (PPE) is mandatory:
-
Hand Protection: Wear chemical-impermeable gloves.[3]
-
Eye/Face Protection: Use safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with applicable federal, state, and local environmental control regulations.
1. Waste Collection and Storage:
- Collect waste material in a suitable, properly labeled, and tightly closed container.[1][3]
- Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
- The storage area should be locked up to restrict access.[1]
2. Spill Management:
- In the event of a spill, remove all sources of ignition.[3]
- For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[1]
- Do not let the chemical enter drains.[3]
3. Final Disposal:
- Dispose of the waste container at an approved waste disposal plant or a licensed professional waste disposal service.[1]
- Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Operational Guide for Handling 4-Bromo-2,1,3-benzothiadiazole
This document provides crucial safety and logistical information for the handling of 4-Bromo-2,1,3-benzothiadiazole (CAS No. 22034-13-5) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safe operational workflow and proper disposal.
Hazard Identification and Classification:
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4]
The signal word for this chemical is "Warning".[1][2][3]
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory for handling this compound to prevent exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. Tightly fitting safety goggles are required to protect against dust and splashes.[1] |
| Hands | Chemical-impermeable gloves | Handle with gloves. Specific materials are not detailed in the provided results, but good chemical resistance is necessary. Always inspect gloves prior to use and remove them correctly. |
| Body | Fire/flame resistant and impervious clothing | Wear suitable protective clothing to prevent skin contact.[1][2] A lab coat should be worn and kept buttoned. |
| Respiratory | NIOSH/MSHA or European Standard EN 149:2001 approved respirator | Use in case of insufficient ventilation or for large-scale operations.[2] Always ensure adequate ventilation to avoid dust formation and inhalation of vapors or mists.[1] |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C6H3BrN2S |
| Molecular Weight | 215.07 g/mol [2][4] |
| CAS Number | 22034-13-5[1][4] |
Handling and Storage Procedures
Safe Handling:
-
Handle in a well-ventilated area.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Safe Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Keep away from incompatible materials and foodstuff containers.[1]
Emergency and First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if skin irritation occurs.[1][2][3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and get medical attention.[2][3] |
Accidental Release and Disposal Plan
Accidental Release:
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Evacuate personnel to a safe area.[1]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves and safety goggles.[1]
-
Avoid dust formation.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Prevent the chemical from entering drains.[1]
Disposal:
-
Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1][5]
-
The material should be disposed of at an appropriate treatment and disposal facility.[1][5]
Visual Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
